Product packaging for Iridium(III) chloride trihydrate(Cat. No.:CAS No. 13569-57-8)

Iridium(III) chloride trihydrate

Cat. No.: B088871
CAS No.: 13569-57-8
M. Wt: 352.62 g/mol
InChI Key: LNJXVUXPFZKMNF-UHFFFAOYSA-K
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Description

Foundational Role as a Precursor in Inorganic and Organometallic Synthesis

The primary application of Iridium(III) chloride trihydrate is as a starting material in iridium chemistry. wikipedia.orgguidechem.com Its labile water molecules can be readily substituted, enabling reactions with a wide range of ligands to form new coordination and organometallic complexes. This reactivity makes it an indispensable precursor for synthesizing compounds with specific catalytic, electronic, or photophysical properties.

A key area of its use is in the formation of well-defined organometallic complexes. For instance, it is famously used to prepare Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], a compound notable in the study of oxidative addition reactions. wikipedia.orgchemicalbook.comriyngroup.com Furthermore, it reacts with alkenes, such as cyclooctadiene, in alcohol mixtures to produce important catalytic precursors like the cyclooctadiene iridium chloride dimer. wikipedia.org The synthesis of various ammine complexes is also achieved through its reaction with ammonia, yielding products like pentaamminechloroiridium(III) chloride. wikipedia.org

The compound is also fundamental in creating advanced materials. Researchers utilize it as a source of iridium for synthesizing cyclometalated iridium(III) complexes, which are crucial for applications in light-emitting electrochemical cells (LECs). sigmaaldrich.commdpi.com In nanotechnology, this compound is the precursor of choice for producing iridium nanoparticles and iridium dioxide (IrO₂) catalysts, which are essential for various applications, including water electrolysis. sigmaaldrich.comnbinno.com

Synthesized Product ClassSpecific Example(s)Significance/Application AreaReference
Organometallic ComplexesVaska's Complex (trans-[IrCl(CO)(PPh₃)₂]), Cyclooctadiene Iridium Chloride DimerCatalysis, Mechanistic Studies wikipedia.orgchemicalbook.comriyngroup.com
Inorganic Coordination Complexes[IrCl(NH₃)₅]Cl₂, [Ir(NH₃)₆]Cl₃Fundamental Coordination Chemistry wikipedia.org
Cyclometalated Complexes[Ir(C^N)₂(N^N)]⁺ type complexesOLEDs, Light-Emitting Electrochemical Cells (LECs) mdpi.comgoogle.com
NanomaterialsIridium Nanoparticles, Iridium Dioxide (IrO₂) NanofibersCatalysis, Electrocatalysis (Oxygen Evolution Reaction), Drug Delivery sigmaaldrich.comnbinno.comsigmaaldrich.com

Broad Significance in Contemporary Chemical Science

The utility of this compound extends beyond its role as a simple precursor, underpinning significant advancements across various sectors of chemical science. The iridium-containing compounds and catalysts derived from it are integral to both industrial processes and cutting-edge research. guidechem.comguidechem.com

In catalysis, iridium complexes are paramount. They are employed in hydrogenation, dehydrogenation, and oxidation reactions. rhodiummaster.com A notable industrial application is the Cativa process, where an iridium-based catalyst is used for the carbonylation of methanol to produce acetic acid, a major commodity chemical. wikipedia.orgguidechem.com Moreover, iridium catalysts are at the forefront of modern synthetic methodology, particularly in the field of C-H bond activation, which offers novel and more efficient routes to functionalize complex organic molecules. diva-portal.orgnih.gov

The compound's significance is also prominent in materials science and electrochemistry. It is a key ingredient for fabricating highly active iridium dioxide anodes used in proton exchange membrane (PEM) electrolyzer cells for clean hydrogen production. sigmaaldrich.com In electronics, complexes derived from this precursor are used in the active layers of Organic Light-Emitting Diodes (OLEDs) and as additives in perovskite solar cells to enhance stability and reduce recombination rates. sigmaaldrich.comgoogle.comsigmaaldrich.com Its derivatives are also crucial for developing advanced electrochemical sensors and fuel cell catalysts. nbinno.com

Field of ApplicationSpecific UseImpact and ImportanceReference
Industrial CatalysisCativa process (methanol carbonylation)Large-scale production of acetic acid wikipedia.orgguidechem.com
Organic SynthesisC-H bond activation, hydrogenation, oxidationEnables efficient and novel synthesis of complex molecules and pharmaceuticals rhodiummaster.comdiva-portal.orgnih.gov
Electrochemistry & EnergyCatalysts for fuel cells, PEM water electrolyzers (OER)Critical for advancing clean energy technologies like hydrogen production sigmaaldrich.comnbinno.com
Materials Science & ElectronicsOLEDs, perovskite solar cells, electrochemical sensorsDevelopment of advanced electronic displays, renewable energy devices, and sensitive analytical tools sigmaaldrich.comsigmaaldrich.comnbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H6IrO3 B088871 Iridium(III) chloride trihydrate CAS No. 13569-57-8

Properties

IUPAC Name

trichloroiridium;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJXVUXPFZKMNF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.Cl[Ir](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H6IrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13569-57-8
Record name Iridium(III) chloride trihydrate
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Synthetic Methodologies and Precursor Chemistry

Preparation Routes for Iridium(III) Chloride Trihydrate

The synthesis of this compound can be achieved through several methods, primarily involving the chemical or electrochemical treatment of iridium metal.

One of the primary methods for producing iridium(III) chloride is the direct chlorination of iridium metal. dfpmr.com In this process, iridium metal, typically in a powdered or sponge form, is reacted with chlorine gas at elevated temperatures. wikipedia.orgguidechem.com The reaction is generally carried out in a combustion tube at temperatures around 600-650°C. wikipedia.orgguidechem.comguidechem.com The resulting product of this high-temperature process is the anhydrous form of iridium(III) chloride, which is insoluble in water. guidechem.comguidechem.com The hydrated form, this compound, is subsequently obtained by heating hydrated iridium(III) oxide with hydrochloric acid. wikipedia.org

Electrochemical methods offer an alternative route to dissolve the highly corrosion-resistant iridium metal for the synthesis of its chloride salt. guidechem.comgoogle.com This technique typically involves a U-shaped electrolytic cell containing iridium powder and a hydrochloric acid solution. guidechem.comgoogle.com By applying an alternating current to non-metallic conductive electrodes within the cell, the iridium powder is directly dissolved into the hydrochloric acid. guidechem.comgoogle.com This process yields a chloroiridic acid (H₃IrCl₆) solution. guidechem.comgoogle.com The this compound is then obtained by concentrating the solution and inducing crystallization. guidechem.comgoogle.com This method avoids the need for other reagents and, when using high-purity iridium powder, can produce high-purity this compound. google.comgoogle.com

Table 1: Comparison of Synthetic Routes for Iridium Chloride

Method Description Reactants Conditions Product Form
Direct Chlorination High-temperature reaction of iridium metal with chlorine gas. dfpmr.comguidechem.com Iridium metal powder/sponge, Chlorine gas. wikipedia.orgguidechem.com ~600-650°C. wikipedia.orgguidechem.com Anhydrous IrCl₃. guidechem.com
Electrochemical Dissolution Dissolution of iridium powder in an electrolytic cell. guidechem.comgoogle.com Iridium powder, Hydrochloric acid. guidechem.comgoogle.com AC voltage, 100-115°C. guidechem.comgoogle.com Chloroiridic acid solution, then crystallized to IrCl₃·3H₂O. guidechem.com

Utilization as a Starting Material for Diverse Iridium Complexes

This compound is a cornerstone precursor for the synthesis of a wide range of organoiridium compounds, including those with applications in catalysis, organic light-emitting diodes (OLEDs), and bioimaging. dfpmr.comsysu.edu.cngoogle.com

This compound is the conventional starting material for producing cyclometalated iridium(III) complexes. nih.govnih.gov These complexes are distinguished by the formation of a direct bond between the iridium center and a carbon atom of an organic ligand, creating a stable chelate ring. The synthesis typically begins with the reaction of IrCl₃·3H₂O with a C^N ligand, such as 2-phenylpyridine (B120327) (ppy), to form an intermediate dimer. acs.orgmdpi.com This dimer can then be reacted with other ligands to yield a variety of mononuclear tris-cyclometalated or bis-cyclometalated iridium(III) complexes. sysu.edu.cn These complexes are of significant interest for their phosphorescent properties, making them valuable as emitters in OLEDs. sysu.edu.cnresearchgate.net

A critical step in the synthesis of many cyclometalated iridium complexes is the formation of a chloro-bridged iridium(III) dimer, with the general formula [(C^N)₂Ir(μ-Cl)]₂. acs.orgrsc.org These dimers are typically prepared by reacting this compound with two equivalents of the respective cyclometalating (C^N) ligand. nih.gov The reaction is commonly carried out under reflux in a solvent mixture, such as 2-ethoxyethanol (B86334) and water. nih.govnih.gov The resulting dimer is often a stable, isolable intermediate that serves as the direct precursor for a multitude of mononuclear iridium(III) complexes by cleaving the chloride bridges with ancillary ligands. rsc.orgwikipedia.org

In the realm of organometallic chemistry, this compound is instrumental in the synthesis of half-sandwich dienyl and arene complexes. wikipedia.org A prominent example is the preparation of the pentamethylcyclopentadienyl iridium dichloride dimer, [CpIrCl₂]₂. wikipedia.org This important reagent is synthesized by the reaction of hydrated iridium(III) chloride with pentamethylcyclopentadiene (CpH) in hot methanol, which causes the product to precipitate out of the solution. wikipedia.org Similarly, alkene complexes such as the cyclooctadiene iridium chloride dimer can be prepared by heating the hydrated chloride with the appropriate alkene in an alcohol/water mixture. wikipedia.org These dienyl and arene complexes are themselves versatile starting materials for a host of iridium catalysts used in processes like asymmetric transfer hydrogenation. wikipedia.orgwikipedia.org

Table 2: Iridium Complexes Synthesized from this compound

Precursor Reactant(s) Product Type Example Complex
IrCl₃·3H₂O C^N Ligand (e.g., 2-phenylpyridine) Chloro-Bridged Dimer [Ir(ppy)₂Cl]₂
IrCl₃·3H₂O C^N Ligand, Ancillary Ligand Cyclometalated Complex [Ir(ppy)₃]
IrCl₃·3H₂O Pentamethylcyclopentadiene (Cp*H) Dienyl Dimer [Cp*IrCl₂]₂
IrCl₃·3H₂O Cyclooctadiene Alkene Dimer [Ir(cod)Cl]₂

Microwave-Accelerated Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the production of iridium(III) complexes, utilizing this compound as a common precursor. wikipedia.org This methodology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. oup.comresearchgate.net The application of microwave irradiation as an unconventional heat source accelerates the formation of various iridium compounds, from chloro-bridged dimers to complex organometallic structures. acs.orgnih.gov

The fundamental principle behind this efficiency lies in the direct coupling of microwave energy with polar molecules in the reaction mixture. acs.org Iridium precursors and polar solvents, such as ethylene (B1197577) glycol or water/alcohol mixtures, are highly susceptible to microwave excitation, leading to rapid and uniform heating that drives the chemical reactions forward at an accelerated rate. oup.comacs.org Research has demonstrated that this technique is not only faster but can also lead to the selective synthesis of desired products, such as facial tris-ortho-metalated iridium(III) complexes, which are often produced in low yields with conventional methods. oup.com

Detailed studies have focused on optimizing these microwave-assisted protocols. For instance, the synthesis of chloro-bridged iridium(III) dimers, crucial intermediates for phosphorescent materials, has been extensively refined. acs.orgacs.org The choice of solvent system is critical; a mixture of 2-methoxyethanol (B45455) and water is commonly employed. acs.orgdtic.mil The presence of water, in particular, has been identified as important for microwave-assisted reactions, as it strongly absorbs microwave radiation and facilitates the reaction process. acs.org

Research into the microwave-accelerated synthesis of iridium complexes from this compound has yielded specific, reproducible protocols. In one-pot syntheses of facial tris-ortho-metalated iridium(III) complexes like fac-[Ir(ppy)₃], microwave irradiation for as little as one minute can produce the desired compound in high yield (75%), a significant improvement over conventional heating methods that require long hours and often produce the undesired dichloro-bridged dimer as the main product. oup.com This rapid and selective method can even eliminate the need for dehalogenating agents like silver triflate, which are often considered essential in traditional syntheses. oup.com

Further investigations have optimized the synthesis of chloro-bridged iridium(III) dimers. By using a mixture of water and 2-methoxyethanol, researchers have established optimal conditions for dimer preparation. The yield of these reactions is strongly dependent on the temperature, with significant improvements observed as the temperature is increased up to 150 °C. acs.org The following data tables illustrate the efficiency and findings of these microwave-accelerated synthetic protocols.

Table 1: Comparison of Microwave vs. Conventional Synthesis for fac-[Ir(ppy)₃] This table compares the reaction conditions and outcomes for the synthesis of fac-[Ir(ppy)₃] using both microwave irradiation and traditional heating methods, highlighting the superiority of the microwave protocol. oup.com

MethodReactantsSolventReaction TimeYield (%)Notes
Microwave IrCl₃·3H₂O, 2-phenylpyridine (ppyH)Ethylene Glycol1 min75No dehalogenating reagent required. oup.com
Conventional [Ir(ppy)₂Cl]₂, AgCF₃SO₃, ppyHGlycerol24 h43Requires pre-synthesized dimer and dehalogenating agent. oup.com
Conventional IrCl₃, AgCF₃SO₃, ppyHGlycerol24 h38Requires dehalogenating agent. oup.com

Table 2: Effect of Temperature on Microwave-Assisted Dimer Synthesis This table demonstrates the relationship between reaction temperature and product yield in the microwave-assisted synthesis of the chloro-bridged dimer [Ir(μ-Cl)(ppy)₂]₂. acs.org

EntryTemperature (°C)Reaction Time (min)Yield (%)
11101045
21301073
31501092
41701095

The optimized conditions, identified as reacting at 150 °C for 10 minutes in a 1:3 water/2-methoxyethanol mixture, provide a quick and highly efficient route to these important iridium(III) precursors. acs.orgacs.org This methodology has been successfully applied to synthesize a wide range of both known and novel chloro-bridged iridium(III) dimers with various functionalized ligands. acs.orgacs.org The success of these protocols underscores the transformative impact of microwave-assisted techniques in the field of iridium chemistry, enabling rapid, efficient, and scalable production of valuable complexes. nih.gov

Coordination Chemistry and Structural Elucidation

The coordination chemistry of iridium(III) is rich and varied, largely due to the metal's 5d⁶ electron configuration, which predisposes it to form stable, typically octahedral complexes. The design of ligands for these complexes is a critical aspect that dictates their resulting electronic, photophysical, and catalytic properties.

Ligand Design Principles for Iridium(III) Complexes

The stability and properties of iridium(III) complexes are profoundly influenced by the nature of the coordinating ligands. The chelate effect, where polydentate ligands form more stable complexes than an equivalent number of monodentate ligands, is a guiding principle in the design of robust iridium complexes. numberanalytics.com

Bidentate ligands, possessing two donor atoms, are fundamental in iridium chemistry. libretexts.org They can coordinate to the iridium center to form stable five- or six-membered chelate rings. Common examples include 2-phenylpyridine (B120327) (ppy) and its derivatives, which form the basis of many highly luminescent cyclometalated iridium(III) complexes. mdpi.comresearchgate.net The resulting tris(bidentate) complexes can exist as facial (fac) or meridional (mer) isomers, which can exhibit different excited state reactivities. acs.org

Tridentate ligands offer enhanced rigidity and can lead to iridium complexes with higher luminescent efficiencies. nih.govresearchgate.net These ligands, with three donor atoms, can coordinate in a meridional or facial fashion, influencing the geometry and photophysical properties of the complex. rsc.orgnih.gov N^C^N and C^N^C coordinating tridentate ligands, where N represents a nitrogen donor and C represents a cyclometalating carbon, are particularly significant in creating highly stable and luminescent complexes. nih.govacs.org

Polydentate ligands, with more than three donor atoms, provide even greater stability and can lead to unique coordination geometries. numberanalytics.com For instance, tetradentate ligands have been used to create highly efficient phosphorescent emitters. acs.orgnih.gov The design of these multidentate ligands allows for fine-tuning of the electronic properties and can result in complexes with novel photophysical behaviors. acs.org

The choice of donor atoms in a ligand is crucial for tailoring the properties of iridium(III) complexes.

Nitrogen (N) Donors: Nitrogen-containing heterocycles, such as pyridines, pyrazoles, and imidazoles, are ubiquitous in iridium chemistry. acs.orgnih.gov The coordination of these N-donor ligands significantly influences the metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the luminescent properties of the complexes. nih.govresearchgate.net

Carbon (C) Donors: Cyclometalation, the formation of a direct iridium-carbon bond, is a hallmark of iridium(III) chemistry. mdpi.com The strong σ-donating ability of the carbanion in cyclometalated ligands raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and often resulting in visible light emission. mdpi.comresearchgate.net

Sulfur (S) Donors: Sulfur-containing ligands, such as thioureas and thiopyridones, have also been incorporated into iridium(III) complexes. rsc.org The inclusion of S-donors can influence the electronic structure and reactivity of the resulting complexes.

Advanced Structural Characterization of Iridium(III) Chloride Trihydrate Derivatives

A comprehensive understanding of the structure-property relationships in iridium(III) complexes relies on advanced characterization techniques.

A suite of spectroscopic techniques is employed to elucidate the structure and electronic properties of iridium(III) complexes in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic iridium(III) complexes. nih.govresearchgate.netacs.org The chemical shifts and coupling patterns provide detailed information about the ligand environment and the symmetry of the complex. researchgate.netnih.gov 2D NMR techniques, such as COSY and NOESY, can be used to determine the connectivity and spatial proximity of atoms within the molecule. acs.org

UV-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within an iridium(III) complex. nih.govresearchgate.netresearchgate.net The spectra typically show intense ligand-based π–π* transitions in the ultraviolet region and lower energy metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.govrsc.orgmdpi.com The position and intensity of these bands are highly dependent on the nature of the ligands and the coordination geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the ligands and can provide evidence for coordination to the iridium center. ursi.org For example, the stretching frequency of a carbonyl group can indicate its coordination mode.

Luminescence Spectroscopy: For emissive iridium(III) complexes, photoluminescence spectroscopy provides information about the emission wavelength, quantum yield, and excited-state lifetime. nih.govacs.orgresearchgate.net These data are critical for understanding the photophysical properties and for applications in areas such as organic light-emitting diodes (OLEDs).

Hydrolysis and Solution Behavior of this compound

This compound is soluble in water and hydrochloric acid. americanelements.comamericanelements.com In aqueous solution, the coordinated water molecules can undergo hydrolysis, and the nature of the iridium species present can be complex and pH-dependent. The addition of hydrochloric acid can suppress hydrolysis and favor the formation of chlorido-aqua complexes. reddit.com In solution, dissolved oxygen can be sufficient to oxidize Ir(III) to Ir(IV) species. acs.org The hydrate (B1144303) form, with its labile water molecules, is often advantageous in synthesis as it can facilitate ligand substitution reactions.

Electronic Structure and Reactivity of Iridium(III) Centers

The chemical behavior of this compound is fundamentally governed by the electronic structure and resultant reactivity of the central iridium(III) ion. As a member of the third transition series, iridium possesses distinct electronic properties that influence its coordination chemistry.

The iridium atom has an electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s². periodictableguide.com To form the iridium(III) ion (Ir³⁺), the atom loses three electrons, resulting in a d-electron count of six. The resulting electron configuration for the Ir³⁺ ion is [Xe] 4f¹⁴ 5d⁶. k-tree.ru This d⁶ configuration is crucial to understanding the stability and geometry of its complexes.

Table 1: Electronic Configuration of Iridium

SpeciesFull Electron ConfigurationValence Electron Configurationd-Electron Count
Iridium (Ir)1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f¹⁴ 5d⁷5d⁷ 6s²7
Iridium(III) ion (Ir³⁺)1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 4f¹⁴ 5d⁶5d⁶6

In the context of an octahedral coordination environment, such as that approximated in many iridium(III) complexes, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). wikipedia.org For a d⁶ ion like Ir³⁺, these six electrons populate the lower-energy t₂g orbitals, resulting in a low-spin configuration (t₂g⁶ eg*⁰). This configuration is particularly stable. Iridium(III) complexes exhibit a large ligand-field splitting energy (Δₒ), which is a consequence of the metal's high ionic charge and the large radial extension of its 5d orbitals. nih.govnih.gov This large splitting energy makes the metal-centered (MC) excited states less thermally accessible, which contributes to the stability of these complexes. nih.gov

The electronic transitions in iridium(III) complexes are often characterized by charge-transfer bands. nih.gov The highest occupied molecular orbital (HOMO) is typically a mixture of the metal d-orbitals and ligand π-orbitals, while the lowest unoccupied molecular orbital (LUMO) is usually centered on the π* orbitals of the ligands. nih.govresearchgate.net This distribution facilitates metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions upon photoexcitation. nih.govresearchgate.net The specific energies of the HOMO and LUMO, and thus the photophysical properties, can be finely tuned by modifying the cyclometalating and ancillary ligands attached to the iridium center. nih.govmdpi.com

Table 2: Frontier Molecular Orbital Characteristics in Representative Iridium(III) Complexes

Complex TypeHOMO CharacterLUMO CharacterPrimary Electronic Transition
Cyclometalated Ir(III) ComplexesMixed Ir(dπ) and C^N ligand(π)Primarily ancillary ligand(π*)³MLCT/³LLCT nih.gov
Bipolar Phosphorescent Ir(III) HostIr(d-orbitals) and ancillary ligand(N atoms)Cyclometalated ligandsCharge Transfer researchgate.net

The reactivity of the iridium(III) center in this compound is characterized by its propensity for ligand substitution and redox chemistry. The hydrated form is a common and versatile starting material for the synthesis of a vast array of iridium complexes because the coordinated water molecules are relatively labile. wikipedia.orgchemeurope.com

Ligand substitution reactions are common, where the chloride and water ligands are displaced by other neutral or anionic ligands. For instance, it reacts with carbon monoxide and triphenylphosphine (B44618) to form Vaska's complex. wikipedia.orgchemeurope.com With ammonia, it forms various ammine complexes, such as pentaamminechloroiridium(III) chloride. wikipedia.orghandwiki.org It also readily forms complexes with ligands like bipyridine, pyridine, and acetonitrile. wikipedia.orghandwiki.org Furthermore, heating the hydrate with alkenes such as cyclooctadiene in an alcohol-water mixture yields important organometallic precursors like cyclooctadiene iridium chloride dimer. wikipedia.orgchemeurope.com

Table 3: Reactivity of this compound

Reagent(s)Resulting Complex/ProductReaction Type
Triphenylphosphine (PPh₃) in refluxing DMFVaska's complex (trans-[IrCl(CO)(PPh₃)₂])Ligand Substitution/Carbonylation chemeurope.com
Ammonia (NH₃)Pentaamminechloroiridium(III) chloride ([IrCl(NH₃)₅]Cl₂)Ligand Substitution wikipedia.orghandwiki.org
Concentrated Ammonium Hydroxide (150 °C)Hexaammineiridium(III) chloride ([Ir(NH₃)₆]Cl₃)Ligand Substitution wikipedia.orghandwiki.org
Cyclooctadiene in alcohol/waterCyclooctadiene iridium chloride dimer ([Ir(COD)Cl]₂)Ligand Substitution/Alkene Coordination wikipedia.orgchemeurope.com
2-phenylpyridineDinuclear iridium complex ((ppy)₂Ir(μ-Cl)₂Ir(ppy)₂)Cyclometalation nih.gov
Aqua regiaHexachloroiridate(IV) ([IrCl₆]²⁻)Oxidation wikipedia.orghandwiki.org

The redox chemistry of iridium(III) is also significant. While the +3 oxidation state is very stable, oxidation to iridium(IV) is accessible. researchgate.net For example, treatment of iridium(III) chloride with aqua regia results in the formation of hexachloroiridate(IV). wikipedia.orghandwiki.org The Ir(III)/Ir(IV) redox couple is a key feature in the electrochemistry of many iridium complexes and is central to their applications in electrocatalysis, such as for water oxidation. researchgate.net Higher oxidation states, such as Ir(V), are also known but typically require stabilization by strong-field ligands. wikipedia.org

Catalytic Applications and Mechanistic Investigations

Catalysis in Organic Synthesis

Iridium(III) chloride trihydrate serves as a versatile starting material for generating active iridium catalysts for numerous organic synthesis applications. guidechem.comguidechem.com While the trihydrate itself may not always be the direct catalytic species, it is frequently used to prepare more complex iridium complexes that exhibit high catalytic activity and selectivity. wikipedia.org

C-H Activation and Functionalization

Iridium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach to complex molecule synthesis. diva-portal.orgnih.gov Catalytic systems derived from iridium(III) chloride are instrumental in this field. For instance, the [Cp*Ir(III)] catalytic system, often generated from iridium precursors, is key in directed ortho C-H activation methodologies. diva-portal.org These methods have been successfully applied to a variety of transformations, including:

Iodination of Benzoic Acids: Selective mono-iodination of benzoic acids has been achieved with high selectivity, a process in which the iridium catalyst plays a crucial role. diva-portal.org

Methylation of Benzoic Acids: Iridium-catalyzed C-H methylation and d3-methylation of benzoic acids have been developed, providing a direct route to valuable methylated analogues of complex molecules, including pharmaceuticals. nih.gov

Amination and Sulfonamidation: The development of general C-H amination protocols applicable to a wide range of directing groups demonstrates the versatility of iridium catalysis in forming C-N bonds. diva-portal.org

Mechanistic studies suggest that these transformations often proceed through the formation of a metallacyclic intermediate, which then undergoes further reaction to yield the functionalized product. researchgate.net The choice of ligands and additives can significantly influence the regioselectivity and efficiency of these reactions. diva-portal.orgnih.gov

Asymmetric Hydrogenation Reactions

Iridium complexes are highly effective catalysts for asymmetric hydrogenation, a fundamental process for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. nih.gov While this compound itself is not typically the active catalyst, it serves as a precursor for the synthesis of chiral iridium complexes. These complexes, often featuring sophisticated chiral ligands, can achieve high levels of enantioselectivity in the hydrogenation of various substrates.

For example, iridium complexes with P-stereogenic phosphinooxazoline ligands, derived from L-threonine, have demonstrated exceptional enantioselectivity in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines. nih.gov Similarly, iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have shown remarkable efficiency and enantioselectivity in the hydrogenation of a broad range of ketones and olefins. nih.gov A highly enantioselective method for the complete hydrogenation of pyrimidinium salts using an Ir/(S,S)-f-Binaphane complex has also been reported. rsc.org

The design of the chiral ligand is paramount in achieving high enantioselectivity, as it creates a specific chiral environment around the iridium center, allowing for precise discrimination between the prochiral faces of the substrate. nih.gov

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation

Substrate Chiral Ligand/Catalyst System Product Type Enantiomeric Excess (ee) Reference
N-Boc-2,3-diarylallyl amines P-stereogenic phosphinooxazoline iridium catalyst 2,3-diarylpropyl amines Up to 99% nih.gov
Pyrimidinium salts Ir/(S,S)-f-Binaphane complex Hexahydropyrimidines High rsc.org
Aryl ketones Ir-SpiroPAP Chiral alcohols High nih.gov
β-Ketoesters Ir-SpiroPAP Chiral hydroxyesters High nih.gov

Oxidation and Reduction Processes (General)

Iridium catalysts derived from this compound are utilized in a variety of oxidation and reduction reactions beyond hydrogenation. guidechem.comwikipedia.org For instance, iridium complexes can catalyze the oxidation of alcohols. google.com Conversely, they can also effect the reduction of various functional groups.

The versatility of iridium catalysis stems from the accessibility of multiple oxidation states for iridium, primarily Ir(I) and Ir(III), which are central to many catalytic cycles involving oxidative addition and reductive elimination steps.

C-C and C-N Cross-Coupling Methodologies

Iridium catalysis has made significant contributions to the field of cross-coupling reactions, enabling the formation of C-C and C-N bonds. diva-portal.orgresearchgate.net These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular frameworks.

While palladium catalysis has been historically dominant in C-N cross-coupling, iridium-catalyzed methodologies offer complementary reactivity and substrate scope. acs.org Iridium-catalyzed C-H amination, for instance, provides a direct route to anilines and other aminated compounds. diva-portal.org

In C-C bond formation, iridium catalysts can facilitate cross-coupling reactions that proceed via a C-H activation mechanism. researchgate.net These reactions often involve the formation of a common metallacyclic intermediate that can react with various coupling partners to generate diverse and complex molecular structures. researchgate.net

Transfer Hydrogenation

Transfer hydrogenation is a valuable alternative to using molecular hydrogen, employing organic molecules as the hydrogen source. Iridium complexes are highly efficient catalysts for this transformation. bham.ac.ukorganic-chemistry.orgrsc.org

A notable example is the selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to saturated carbonyls using 2-propanol as the hydrogen donor. organic-chemistry.org This reaction is catalyzed by a system generated from [Ir(cod)Cl]₂, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and Cs₂CO₃. organic-chemistry.org The same catalytic system can also promote the reduction of carbonyl compounds to alcohols. organic-chemistry.org

Furthermore, coordinatively unsaturated iridium(III) diamine catalysts have been developed for transfer hydrogenation under biologically compatible conditions, demonstrating the potential for in-cell catalysis. bham.ac.uk

Table 2: Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated Ketones

Substrate Product Yield (%) Reference
Chalcone 1,3-Diphenyl-1-propanone 98 organic-chemistry.org
4-Phenyl-3-buten-2-one 4-Phenyl-2-butanone 99 organic-chemistry.org
2-Cyclohexen-1-one Cyclohexanone 96 organic-chemistry.org

Polymerization Processes

Iridium(III) chloride hydrate (B1144303) is also an essential chemical raw material in the field of polymerization catalysts. guidechem.comguidechem.com While specific details on the direct use of the trihydrate in initiating polymerization are less common in the provided search results, it serves as a precursor for synthesizing iridium complexes that can act as polymerization catalysts. The ability of iridium to exist in various oxidation states and coordinate with a wide range of ligands makes it a versatile metal center for designing catalysts for specific polymerization reactions.

Water Oxidation Catalysis

The oxidation of water is a fundamental reaction in the pursuit of renewable energy technologies, and iridium-based complexes, often derived from this compound, have demonstrated remarkable performance as water oxidation catalysts (WOCs).

Development of Molecular and Heterogeneous Iridium(III) Water Oxidation Catalysts

This compound is a common starting material for the synthesis of a wide range of molecular and heterogeneous iridium water oxidation catalysts. wikipedia.orgsigmaaldrich.com Research has shown that organometallic iridium precatalysts can lead to highly active homogeneous WOCs. rsc.org These catalysts can operate under various conditions, acting as either homogeneous or heterogeneous systems, and can be driven by chemical, photochemical, or electrochemical methods. rsc.org

A systematic study benchmarked several well-known iridium WOCs, including those derived from IrCl₃·nH₂O, using sodium periodate (B1199274) as the oxidant. nih.gov The activity of these catalysts was found to be significant, with some complexes achieving nearly 100% yield. nih.gov The order of activity for a selection of catalysts was determined, providing valuable insights into structure-activity relationships. nih.gov Furthermore, the heterogenization of molecular iridium complexes onto supports like dppz-functionalized periodic mesoporous organosilica (PMO) has been shown to create robust and recyclable solid catalysts, which helps to stabilize the active sites and prevent deactivation. researchgate.net

Table 1: Comparison of Iridium-Based Water Oxidation Catalysts

Catalyst/PrecursorOxidantKey Findings
Various Ir complexes including those from IrCl₃·nH₂OSodium Periodate (NaIO₄)High activity observed, with some yields approaching 100%. nih.gov
Cp*Ir complexesChemical, photochemical, or electrochemical methodsCan function as both homogeneous and heterogeneous catalysts. rsc.org
Molecular Ir complex on dppz-functionalized PMOCerium Ammonium Nitrate (CAN)Heterogenization leads to a robust and recyclable catalyst. researchgate.net

Note: Cp = pentamethylcyclopentadienyl*

Photoelectrochemical Water Splitting Systems

This compound also plays a role in the development of materials for photoelectrochemical water splitting. For instance, it is used as a precursor to synthesize iridium oxide (IrO₂) nanofibrous catalysts for the oxygen evolution reaction (OER), a critical half-reaction in water splitting. sigmaaldrich.com Additionally, thin and highly active IrO₂ anodes for proton exchange membrane electrolyzer cells (PEMECs) can be fabricated using iridium(III) chloride hydrate. sigmaaldrich.com The mechanism of IrOₓ electrodeposition, which is relevant to creating these systems, is linked to a self-catalyzed water oxidation or oxygen evolution reaction. acs.org

Investigation of Catalytic Intermediates and Reaction Pathways

Understanding the catalytic cycle is crucial for designing more efficient WOCs. Research has focused on elucidating the catalyst activation mechanism and identifying water-oxidation intermediates for Cp*Ir catalysts. rsc.org While clues about the molecular nature of the active species have been obtained, its precise identity often remains under investigation. nih.gov In some bimetallic systems, a Fe(III)-Ir(IV) intermediate has been experimentally identified, suggesting a cooperative role between the metal centers in enhancing catalytic activity. researchgate.net

Carbon Dioxide (CO₂) Reduction Catalysis

The conversion of CO₂ into valuable chemicals is a significant area of research aimed at mitigating climate change. Iridium(III) complexes have emerged as effective catalysts for this transformation.

Iridium(III) pincer-type complexes are a prominent class of homogeneous electrocatalysts for the reduction of CO₂ to formate. researchgate.net The generally accepted mechanism involves a two-electron, one-proton process that converts the precursor into a dihydride species. This species then rapidly binds CO₂ to form a η1-formate adduct, which is subsequently released. researchgate.net

Recent studies have explored immobilizing these catalysts on conductive supports to create advanced materials for energy conversion. For example, an iridium pincer dihydride catalyst has been immobilized on carbon nanotube-coated gas diffusion electrodes. researchgate.net Another approach involves introducing a pyrene (B120774) anchoring group to a PNP-pincer Ir(I) complex to facilitate its immobilization on carbon nanotubes for CO₂ reduction in aqueous media. researchgate.net While in homogeneous conditions these catalysts primarily produce formate, their immobilization allows for CO₂ reduction at a significantly lower overpotential. researchgate.netresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have also been employed to understand and predict the activity of catalysts for CO₂ reduction to C3 products. rsc.org These studies suggest that the co-adsorption energy of three carbon monoxide intermediates is a key descriptor for C3 activity. rsc.org

Photocatalysis and Photoredox Catalysis

Iridium(III) complexes, often synthesized from iridium(III) chloride, are highly valued in photoredox catalysis due to their favorable photophysical and electrochemical properties. researchgate.net They possess ground- and excited-state redox potentials that span a wide range, making them versatile for a variety of transformations. researchgate.net

These catalysts have been instrumental in developing methods for mild radical generation and propagation. researchgate.net For example, they have been used in the controlled oxidation of amines and the deprotection of para-methoxybenzyl ethers. researchgate.net The development of strongly reducing bis-cyclometalated iridium photoreductants has enabled high-yielding transformations of challenging substrates, such as organobromides and organochlorides, under simple reaction conditions. rsc.orgresearchgate.net

A dual-catalyst system employing both nickel and an iridium photoredox catalyst has proven effective for single-electron transmetalation in cross-coupling reactions of alkylboron nucleophiles. sigmaaldrich.com This approach allows for previously challenging C(sp³)-coupling reactions to be performed efficiently at room temperature. sigmaaldrich.com

Table 2: Applications of Iridium(III)-Based Photocatalysts

Catalytic SystemApplicationKey Advantage
Cyclometalated Iridium ComplexesOrganic SynthesisExcellent photophysical and electrochemical properties. researchgate.net
Strongly Reducing Bis-cyclometalated Iridium PhotoreductantsActivation of Challenging SubstratesEnables reactions with organobromides and organochlorides. rsc.orgresearchgate.net
Dual Nickel/Iridium Catalyst SystemSET Cross-CouplingFacilitates efficient C(sp³)-coupling reactions. sigmaaldrich.com

Hydrogen Evolution Reaction (HER) Catalysis

In the quest for clean energy, the photocatalytic hydrogen evolution reaction (HER) is of paramount importance. Simple heteroleptic iridium(III) complexes have been investigated for their ability to facilitate HER without the need for a co-catalyst. researchgate.net

One study demonstrated that a heteroleptic iridium(III) photosensitizer produced a significant hydrogen production rate. researchgate.net The efficiency of this complex was attributed to its high light-harvesting properties, longer triplet electron lifetime, and a favorable driving force for accepting electrons from a sacrificial donor, all of which promote efficient charge separation and electron transfer for hydrogen evolution. researchgate.net The photostability of these iridium complexes can also be addressed by selecting appropriate organic solvent/water photocatalytic systems. researchgate.net

Factors Influencing Catalytic Activity and Selectivity

The catalytic efficacy of this compound is not intrinsic to the compound itself but is profoundly influenced by a range of external factors. These parameters can be meticulously adjusted to modulate both the rate of reaction (activity) and the preferential formation of a specific product (selectivity). The key influencing factors include the nature of the ligands, the solvent system, temperature, and pressure.

Ligand Effects

The coordination environment around the iridium center plays a pivotal role in determining the catalytic behavior. This compound often serves as a precursor, reacting with various ligands to form the catalytically active species. The electronic and steric properties of these ligands can significantly impact the catalyst's performance.

Bidentate ligands, particularly those with carbon and nitrogen donor atoms (C^N ligands), have been shown to be effective in creating robust iridium catalysts for processes like N-alkylation of amines via hydrogen borrowing reactions. nih.govrsc.org In such systems, dinuclear iridium complexes are formed, and their catalytic ability is dependent on the structure of these bidentate ligands. nih.govrsc.org

Furthermore, the addition of auxiliary ligands, such as triphenylphosphine (B44618) derivatives, can substantially enhance the catalytic conversion rates. nih.govrsc.org The choice of the phosphine (B1218219) ligand can influence the electronic and steric environment of the iridium center, thereby affecting the catalytic outcome. For instance, in the N-alkylation of amines, the use of triphenylphosphine derivatives as auxiliary ligands with dinuclear iridium complexes resulted in excellent product yields, ranging from 57% to 100%. nih.govrsc.org

The electronic flexibility of ligands is another critical aspect. Aryl-substituted pyridylideneamide (PYA) ligands, for example, can act as electronically flexible ligands at a pentamethylcyclopentadienyl (Cp*) iridium center. Modifications to these ligands, such as the incorporation of donor substituents, have been demonstrated to considerably enhance the catalytic activity in reactions like aerobic transfer hydrogenation of carbonyls and imines. nih.gov

The position of substituents on the ligand framework also matters. In the homogeneous catalytic hydrogenation of carbon dioxide, studies on iridium(III) catalysts with substituted 2,2'-bipyridine (B1663995) ligands revealed a clear correlation between the electronic effects of the substituents (as described by Hammett parameters) and the catalytic hydrogenation rates. rsc.org Notably, moving substituents from the 4,4' to the 6,6' positions on the bipyridine ring led to consistent rate enhancements, highlighting the importance of the second coordination sphere. rsc.org

Ligand TypeReaction TypeEffect on CatalysisReference
Bidentate (C^N) LigandsN-alkylation of aminesDetermines the catalytic ability of the dinuclear iridium complex. nih.govrsc.org
Triphenylphosphine Derivatives (Auxiliary Ligands)N-alkylation of aminesProvides excellent conversion of amines to N-alkylation products. nih.govrsc.org
Aryl-substituted Pyridylideneamide (PYA) LigandsAerobic transfer hydrogenationEnhances catalytic activity of the coordinated iridium center. nih.gov
Substituted 2,2'-bipyridine LigandsHomogeneous hydrogenation of CO2Electronic effects of substituents correlate with and can enhance catalytic rates. rsc.org

Solvent Effects

The choice of solvent can significantly influence the reaction rate and selectivity of catalytic processes involving this compound. The solvent can affect the solubility of the reactants and the catalyst, the stability of intermediates, and the transition state energies of the catalytic cycle.

In the context of N-alkylation of amines catalyzed by dinuclear iridium complexes derived from iridium(III) chloride, the solvent used is a key factor that affects the catalytic ability of the system. nih.gov While some catalytic systems aim for environmentally friendly conditions by avoiding solvents, the inherent properties of the chosen solvent can be a powerful tool to steer the reaction towards the desired outcome. rsc.org

For the homogeneous hydrogenation of carbon dioxide, water has been successfully employed as a solvent. rsc.org The use of water-soluble iridium(III) catalysts demonstrates the potential for conducting these reactions in aqueous media, which is advantageous from a green chemistry perspective. rsc.org

The effect of the solvent is also critical in reactions where the catalyst precursor, this compound, is reacted with other ligands to form the active catalyst. The solvent can influence the rate and equilibrium of this initial complex formation.

Temperature and Pressure

Temperature and pressure are fundamental physical parameters that have a profound impact on the kinetics and thermodynamics of catalytic reactions.

Pressure: Pressure is a particularly important factor in reactions involving gaseous reactants, such as hydrogenation and carbonylation. An increase in the partial pressure of a gaseous reactant can lead to a higher concentration of that reactant in the reaction medium, which can, in turn, increase the reaction rate. In the context of the homogeneous hydrogenation of CO2, notable catalytic activity has been achieved near ambient pressures. rsc.org

The interplay between temperature and pressure is often crucial for optimizing a catalytic process.

FactorGeneral Effect on CatalysisSpecific ExampleReference
Temperature Increases reaction rate but can lead to catalyst decomposition at high temperatures.This compound decomposes to its anhydrous form at 200 °C. wikipedia.org
Significant catalytic activity for CO2 hydrogenation is observed near ambient temperatures. rsc.org
Pressure Affects the concentration of gaseous reactants, influencing the reaction rate.Notable catalytic activity for CO2 hydrogenation is achieved near ambient pressures. rsc.org

Substrate Scope

The scope of substrates that can be effectively transformed by a catalytic system derived from this compound is a critical measure of its utility. The factors discussed above—ligands, solvent, temperature, and pressure—collectively define the substrate scope.

For example, in the N-alkylation of amines using dinuclear iridium catalysts, a variety of amines can be successfully alkylated, with yields being dependent on the specific combination of the bidentate ligand, auxiliary ligand, and solvent. nih.govrsc.org Similarly, the catalytic aerobic transfer hydrogenation using iridium complexes with PYA ligands is applicable to a range of carbonyls and imines. nih.gov

The development of iridium(III) catalysts for the hydrogenation of carbon dioxide highlights the expansion of substrate scope to include the activation of small molecules. rsc.org The ability to tune the ligand environment allows for the optimization of the catalyst for specific substrates, thereby enhancing the selectivity of the transformation.

Applications in Advanced Materials Science and Nanotechnology

Design and Synthesis of Iridium-Based Nanomaterials

The synthesis of iridium-based nanomaterials from iridium(III) chloride trihydrate allows for the precise control of size, shape, and composition, which in turn dictates their functional properties. These nanomaterials are at the forefront of catalysis and advanced materials research. nbinno.com

Iridium nanoparticles (NPs) are of significant interest due to their high surface-area-to-volume ratio, which enhances their catalytic activity. nanorh.com Various synthetic methodologies have been developed to produce iridium nanoparticles with controlled architectures using this compound as a starting material.

One straightforward method involves the reduction of iridium(III) chloride in an aqueous solution using a reducing agent like sodium borohydride, which can yield small, ligand-free iridium nanoparticles approximately 2 nm in size. researchgate.net Another approach is the alcohol reduction method, where an alcohol such as methanol or ethanol serves as both the solvent and the reducing agent, often in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP) to prevent agglomeration. irphouse.com The choice of alcohol can influence the resulting nanoparticle size, with methanol generally producing smaller particles than ethanol. irphouse.com For instance, reduction with methanol can yield nanoparticles with an average size of 3.16 to 5.17 nm. irphouse.com

The morphology of iridium nanoparticles can also be controlled. For example, cubic iridium nanoparticles can be synthesized via a galvanic displacement reaction where a copper foil acts as both the reducing agent and the substrate. rsc.org This method is rapid, often occurring in under 30 seconds, and produces surfactant-free nanoparticles. rsc.org The particle size in this method can be influenced by the reaction time.

Synthesis MethodPrecursorReducing Agent/SolventStabilizer/SubstrateReaction ConditionsResulting Nanoparticle Characteristics
Aqueous ReductionIridium(III) chlorideSodium borohydrideNone (ligand-free)Aqueous solution~2 nm size
Alcohol ReductionThis compoundMethanolPolyvinylpyrrolidone (PVP)Refluxing for ~25 minutes3.16 - 5.17 nm average size, spherical shape
Alcohol ReductionThis compoundEthanolPolyvinylpyrrolidone (PVP)RefluxingLarger nanoparticles compared to methanol reduction
Galvanic DisplacementIridium precursor solutionCopper foilCopper foil (substrate)<30 secondsCubic shape, surfactant-free, average size ~114-158 nm

To further enhance catalytic activity and stability, and to reduce the reliance on the expensive and rare iridium, bimetallic and supported iridium nanostructures are actively researched.

Ir-Ni Bimetallic Nanoparticles: Iridium-nickel (Ir-Ni) bimetallic nanoparticles have shown promise in catalysis. researchgate.net These can be synthesized using a modified polyol reduction method, where ethylene (B1197577) glycol acts as both the solvent and the reducing agent for iridium trichloride and nickel chloride precursors. researchgate.net The use of a capping agent like polyvinylpyrrolidone (PVP) is crucial for controlling the particle size and preventing aggregation. researchgate.net Depending on the molar ratio of the precursors, the size of the resulting pseudo-spherical Ir-Ni nanoparticles can be tuned; for example, an Ir:Ni ratio of 2:1 can produce nanoparticles in the range of 0.92 to 3.70 nm, while a 1:2 ratio results in a slightly larger range of 1.85 to 5.55 nm. researchgate.net

Carbon-supported Iridium Nanoparticles: Dispersing iridium nanoparticles on a high-surface-area support like carbon can significantly improve their catalytic efficiency and durability. These materials are particularly relevant for applications in fuel cells. wikipedia.org Carbon-supported platinum-iridium (PtIr@C) bimetallic nanoparticles can be synthesized via a rapid chemical reduction method. These supported nanoparticles exhibit a nearly homogeneous distribution on the carbon support and have shown enhanced performance in methanol oxidation compared to their platinum-only counterparts. koreascience.kr The encapsulation of iridium nanoparticles by a thin layer of carbon has also been shown to prevent their sintering at high temperatures and improve their catalytic performance in the hydrogen evolution reaction. mdpi.com

Luminescent Materials for Optoelectronics

Iridium(III) complexes, synthesized from this compound, are renowned for their highly efficient phosphorescence, making them ideal materials for various optoelectronic applications. nih.gov Their strong spin-orbit coupling facilitates intersystem crossing, allowing for the harvesting of both singlet and triplet excitons, which can theoretically lead to 100% internal quantum efficiency in light-emitting devices. koreascience.kr

In the realm of organic light-emitting diodes (OLEDs), iridium(III) complexes are the dominant class of phosphorescent emitters, enabling the fabrication of highly efficient devices. mdpi.com These complexes are typically used as dopants in a host material to prevent concentration quenching. niscpr.res.in The emission color of the iridium complex can be tuned across the entire visible spectrum by modifying the cyclometalating and ancillary ligands.

For instance, the archetypal green emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), when doped into a 4,4'-bis(9-carbazolyl)biphenyl (CBP) host, can lead to OLEDs with a current efficiency of 28.9 cd/A. niscpr.res.in For blue emission, which is crucial for full-color displays and white lighting, complexes like (dfdmappy)₂Ir(phim) have been developed, achieving an impressive external quantum efficiency (EQE) of 28% with CIE coordinates of (0.16, 0.21). rsc.org Another novel [3+2+1] coordinated iridium(III) complex has demonstrated deep-blue emission with a high photoluminescence quantum yield of 84% and has been used to fabricate OLEDs with CIE coordinates of (0.16, 0.17). nih.gov

Iridium(III) ComplexEmission ColorHost MaterialMaximum External Quantum Efficiency (EQE)Current EfficiencyCIE Coordinates (x, y)
fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)Green4,4'-bis(9-carbazolyl)biphenyl (CBP)~19-20%28.9 cd/A(0.25, 0.60)
(dfdmappy)₂Ir(phim)BlueNot specified28%Not specified(0.16, 0.21)
[3+2+1] coordinated Ir(III) complexDeep-BlueDPEPONot specifiedNot specified(0.16, 0.17)
Orange-red PHOLED complexOrange-RedNot specified22%38 cd/A(0.62, 0.38)

Light-emitting electrochemical cells (LEECs) represent a simpler and potentially lower-cost alternative to OLEDs. researchgate.net Cationic iridium(III) complexes are the most widely used emitters in LEECs. mdpi.com These devices operate through the in-situ formation of a p-i-n junction upon the application of a voltage, which facilitates charge injection and recombination.

The performance of LEECs is highly dependent on the chemical structure of the iridium complex. For example, a series of iridium(III) complexes with substituted phenylimidazo(4,5-f)1,10-phenanthroline ancillary ligands have been synthesized and tested in LEEC devices. mdpi.com One such complex, C2, exhibited a maximum luminance of up to 21.7 Lx at 14.7 V. mdpi.com The introduction of electron-withdrawing groups on the cyclometalating ligands can also influence the device performance, with some complexes showing moderate efficiencies in LEECs. acs.org The stereochemistry of the iridium complexes has also been shown to play a role in the performance of LEEC devices, with enantiopure complexes sometimes leading to different device behaviors compared to their racemic mixtures. researchgate.net

Iridium(III) ComplexCyclometalating LigandAncillary LigandMaximum LuminanceOperating VoltageTurn-on Voltage
C22-phenylpyridine (B120327) (ppy)CH₃-phenylimidazo(4,5-f)1,10-phenanthroline21.7 Lx14.7 V2.9 V
Complex with EWGs (example)Varies (with electron-withdrawing groups)dtBubpyVaries2.8-3.0 V (steady-state)Not specified
[Ir(ppyPh)₂(dtBubpy)]PF₆2-(3-phenylphenyl)pyridinato (ppyPh)dtBubpy1090 cd m⁻²Not specifiedNot specified

Iridium(III) Compounds in Energy Conversion and Storage Devices

The catalytic and electrochemical properties of iridium compounds derived from this compound make them valuable in devices for energy conversion and storage.

In the field of energy conversion, iridium-based materials are state-of-the-art catalysts for the oxygen evolution reaction (OER) in acidic media, which is a critical process in water splitting for hydrogen production. rsc.org Iridium oxides, in particular, exhibit a good balance of activity and stability under the harsh acidic conditions of proton exchange membrane (PEM) water electrolyzers. rsc.org The performance of these catalysts is often evaluated by their overpotential at a specific current density (e.g., 10 mA cm⁻²) and their Tafel slope, which indicates the reaction kinetics. For example, an Ir/Nb₂O₅₋ₓ catalyst has shown promising performance in a PEM water electrolyzer. rsc.org The development of supported iridium catalysts, such as those on antimony-doped tin oxide (ATO), aims to reduce the required iridium loading while maintaining high performance. nih.gov

CatalystSupportOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Notes
Ir@CeO₂Cerium(IV) oxide37993.4Tested in alkaline medium
IrO₂-B-rGOBoron-doped reduced graphene oxideLower onset potential than undoped rGO124.88-times higher current density at 1.65 V vs. RHE compared to undoped
IrOₓ/ATOAntimony-doped tin oxideVaries with Ir loadingNot specifiedRequires >60 wt% Ir to match IrO₂ conductivity

In energy storage, iridium compounds are being explored for applications in batteries and supercapacitors. Iridium doping has been shown to boost the electrochemical performance of lithium-rich cathodes for lithium-ion batteries. researchgate.net In the realm of supercapacitors, iridium oxide is a promising electrode material due to its high theoretical capacitance and excellent electrochemical reversibility. researchgate.net Sputtered iridium oxide films have been used to fabricate micro-supercapacitors that exhibit a high volumetric capacitance of 425 F cm⁻³ and an energy density of 59.1 mWh cm⁻³ in a physiological electrolyte. researchgate.net Furthermore, a novel supercapacitor electrode based on IrO₂-Ta₂O₅ nanoparticles supported on WO₃ nanoplatelets has demonstrated a high specific capacitance of 690.6 F g⁻¹ and an energy density of 289.17 Wh kg⁻¹. researchgate.net

Perovskite Solar Cell Modifiers

Table 1: Role of this compound in Perovskite Solar Cells

Application Area Role of this compound Resulting Material Key Benefit in PSCs

Battery Materials Development

In the field of energy storage, this compound is a widely used precursor for the synthesis of advanced battery materials and electrocatalysts. sigmaaldrich.com Its primary role is as a source of iridium for creating nanostructured materials, particularly Iridium(IV) oxide (IrO₂). sigmaaldrich.com These materials are critical for catalyzing the oxygen evolution reaction (OER), a key process in various energy technologies, including metal-air batteries and water electrolyzers.

The compound is used to synthesize IrO₂ in various forms, such as nanofibrous catalysts, which offer high surface area and catalytic activity. sigmaaldrich.com It also serves as a precursor for creating bimetallic nanoparticles, such as Iridium-Nickel (Ir-Ni), which are researched for their potential to minimize the use of expensive iridium while maintaining high catalytic efficiency for the OER. sigmaaldrich.com Additionally, iridium-based compounds derived from the trihydrate are explored for their use in fuel cell catalysts, contributing to more efficient energy conversion. nbinno.com

Table 2: this compound in Energy Storage Applications

Application Precursor For Function
Metal-Air Batteries Iridium(IV) oxide (IrO₂) catalysts Catalyzes Oxygen Evolution Reaction (OER)
Fuel Cells Iridium-based catalysts Facilitates efficient energy conversion

Advanced Conductive Materials

The unique electronic properties and stability of iridium-based materials make this compound a valuable precursor in the development of advanced conductive materials. nbinno.com It is used in the synthesis of mixed ionic-electronic conductors, such as iridium oxide (IrOx), which are essential components in bioelectronics and neurostimulation therapies. These materials can effectively conduct both ions and electrons, allowing for a stable and efficient interface with biological tissues.

Furthermore, the compound is a key ingredient in creating tailored iridium-based materials for advanced electronics and sophisticated sensors. nbinno.comnbinno.com The stability of iridium compounds under various electrochemical conditions ensures reliable performance in these demanding applications. nbinno.com As a water-soluble source of crystalline iridium, it facilitates processes where materials are decomposed by electrolysis to form conductive metals or oxides. americanelements.com

Coatings and Electroplating Applications

This compound is a key chemical used in the electroplating of iridium, a process that deposits a thin layer of iridium metal onto a substrate. This coating is highly valued for its exceptional corrosion resistance, high melting point, and hardness. Iridium plating is employed in applications requiring extreme durability and reliability, such as for high-temperature electrical contacts and specialized electrodes.

The compound is also a critical starting material for the production of Mixed Metal Oxide (MMO) coatings on titanium electrodes. These MMO coatings, which often contain a mixture of iridium oxide and other metal oxides, are widely used as anodes in industrial electrochemical processes, including chlorine production and wastewater treatment. The iridium oxide component in the coating acts as a highly efficient and stable electrocatalyst, significantly enhancing the electrode's performance and lifespan.

Table 3: Summary of Coating and Electroplating Applications

Application Function of this compound Key Feature of Final Product
Iridium Electroplating Source of iridium ions in the plating bath High corrosion resistance, hardness, and high-temperature stability

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound IrCl₃·3H₂O
Iridium(IV) oxide IrO₂
Iridium-Nickel Alloy Ir-Ni

Electrochemical Studies and Device Integration

Electrochemical Sensor Development

The unique electrochemical characteristics of iridium compounds, derived from precursors like iridium(III) chloride trihydrate, make them highly suitable for creating sophisticated sensors. nbinno.com These sensors are designed to detect minute quantities of specific substances with high reliability and stability under diverse electrochemical conditions. nbinno.com

Iridium(III) complexes and iridium oxides are versatile platforms for the detection of a wide array of analytes. Iridium oxide (IrO₂), often prepared by electrodepositing a solution containing an iridium chloride hydrate (B1144303) precursor, is widely used in pH sensing. mdpi.com An iridium oxide film deposited on a carbon electrode can exhibit a pH sensitivity of -56.6 ± 5.3 mV/pH. mdpi.com

Beyond pH, these platforms are engineered for non-enzymatic glucose sensing and can be modified with gold precursors to form nanocorals with dual sensitivity to both D-Glucose and pH. mdpi.com In the realm of luminescent sensors, cyclometalated iridium(III) complexes have been developed for their favorable properties, including long emission lifetimes, high photostability, and tunable wavelengths. nih.govrsc.org These phosphorescent sensors can detect environmental analytes, volatile acids, and specific disease-related targets like hypochlorous acid. nih.govmdpi.com For instance, researchers have fabricated facile luminescence sensors for Perfluorooctanoic Acid (PFOA) using lipophilic iridium(III) complexes modified on gold surfaces, capable of detecting concentrations greater than 100 μg/L. nih.govacs.org

Table 1: Examples of Analytes Detected by Iridium-Based Sensors

Sensor Type Iridium Compound Analyte Detected Key Finding
Electrochemical Iridium Oxide (from IrCl₃ precursor) pH Exhibits near-Nernstian sensitivity (-56.6 mV/pH). mdpi.com
Electrochemical Iridium Oxide (from IrCl₃ precursor) Glucose (non-enzymatic) Demonstrated dual sensitivity to glucose and pH when modified with gold. mdpi.com
Luminescent Phosphorescent Iridium(III) Complex Volatile Acids A recyclable, paper-based sensor provides a fast visual response. mdpi.com
Luminescent Cyclometalated Iridium(III) Complex Perfluorooctanoic Acid (PFOA) Lifetime-based sensing platform can detect PFOA at concentrations >100 μg/L. nih.gov

The performance of iridium-based sensors can be significantly improved through strategic chemical and structural modifications. One primary method involves altering the physical structure of the iridium sensing layer. For iridium oxide sensors, using templates or template-assisted growth methods can improve sensing performance by creating optimized nanostructures. mdpi.com Another approach is to increase the effective surface area of the electrode. For example, modifying standard iridium microelectrodes by electrodepositing porous platinum black (PtB) enhances the sensitivity of amperometric measurements. nih.govnih.gov This increased surface area is particularly effective for detecting byproducts of enzymatic reactions, such as hydrogen peroxide in choline sensors. nih.govnih.gov

For luminescent sensors based on iridium(III) complexes, performance is enhanced by tuning the molecular design. The emission wavelengths and quantum yields can be readily adjusted by changing the nature of the auxiliary co-ligands attached to the iridium center. rsc.org This molecular engineering allows for the creation of sensors tailored for specific analytes and environments. Furthermore, introducing specific functional groups, such as amino or pyridine groups, into the complex allows for sensitive detection of acids and bases through protonation events that alter the material's luminescent properties. mdpi.com

Application in Energy Storage Systems

Iridium(III) compounds are integral to advancing energy storage and conversion technologies, primarily due to their exceptional electrocatalytic properties. nbinno.com Materials derived from this compound are key components in fuel cells and water electrolyzers, where they facilitate more efficient energy conversion processes. nbinno.com

The efficiency of many energy systems hinges on the rate of charge transfer at electrode surfaces. Iridium and its oxides are among the most effective catalysts for critical electrochemical reactions like the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR), which are fundamental to technologies such as metal-air batteries and hydrogen production via electrolysis. mdpi.com The superior performance of iridium-based materials stems from their electronic structure, which provides favorable adsorption energies for reaction intermediates, thereby lowering the activation energy barrier for electron transfer.

Cyclometalated iridium(III) complexes are particularly noted for their use as photocatalysts in solar energy conversion, where they luminesce from redox-active excited states. acs.org These excited states have long lifetimes and high triplet energies, making them exceptionally well-suited for mediating electron and energy transfer processes. acs.orgacs.org While direct data on charge transfer rates in battery systems is specific to device architecture, the fundamental properties of iridium complexes—facilitating rapid and efficient electron transfer—are what make them promising candidates for developing next-generation energy storage solutions.

Anodic Deposition for Electrocatalytic Surfaces

Anodic deposition is a key technique for creating highly active electrocatalytic surfaces from this compound. This method allows for the controlled formation of iridium oxide films on various conductive substrates, which then serve as robust catalysts for demanding electrochemical reactions.

Proton Exchange Membrane Electrolyzer Cells (PEMECs), used for producing high-purity hydrogen from water, rely on highly active and stable anode catalysts for the oxygen evolution reaction. Iridium(IV) oxide (IrO₂) is the state-of-the-art catalyst for this purpose due to its high activity and stability in the harsh acidic environment of the cell.

This compound is a common precursor for fabricating these anodes via anodic electrodeposition. mdpi.com A typical deposition solution is prepared using the iridium chloride precursor along with reagents like oxalic acid and hydrogen peroxide. mdpi.com By applying a constant current density, a uniform film of iridium oxide can be deposited onto a substrate such as carbon paper or titanium. mdpi.comresearchgate.net

Recent research has focused on minimizing the amount of precious iridium required without sacrificing performance. One innovative approach involves creating a nanofiber interlayer anode. In this method, a solution of iridium(III) chloride hydrate and poly(vinyl alcohol) (PVA) is used to create electrospun nanofibers. acs.org These nanofibers are then combined with a conventional nanoparticle-based catalyst layer. This hybrid design significantly improves electrical contact and porosity, allowing for a drastic reduction in iridium loading—by more than 80% in some cases—while maintaining high performance and durability. acs.orgresearchgate.net

Table 2: Performance of Low-Loading Iridium Anodes for PEM Water Electrolysis

Anode Architecture Iridium Loading (mgIr/cm²) Key Advantage Source
Hybrid Nanofiber/Nanoparticle Layer 0.2 Reduced Ir loading by >80% with maintained performance and durability. acs.org

Redox Properties and Electrochemistry of Iridium(III) Complexes

The electrochemical behavior of iridium(III) complexes, frequently synthesized from this compound, is fundamental to their application in diverse fields such as organic light-emitting diodes (OLEDs), photoredox catalysis, and sensors. The remarkable tunability of their redox potentials through strategic ligand design allows for the precise control of their electronic properties.

The redox processes in these complexes are typically well-defined. Cyclic voltammetry studies reveal that oxidation is often a reversible, metal-centered process attributed to the Ir(III)/Ir(IV) couple, with potentials generally ranging from +0.76 V to +1.4 V. nycu.edu.twacs.org In contrast, reduction processes are usually ligand-based, involving the addition of electrons to the ligands with the highest electron affinity. nycu.edu.twacs.org

Detailed research has demonstrated that the electronic nature of the ligands directly influences the redox potentials. The incorporation of electron-donating or electron-withdrawing groups on the cyclometalating or ancillary ligands can systematically shift the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov For instance, complexes with halogenated quinoxaline ligands exhibit higher oxidation potentials, while those with methylated versions are more easily oxidized, consistent with the relative electron-donating capacity of the ligands. acs.org This linear correlation between oxidation potential and the Hammett parameter of substituents has been observed in various iridium(III) complex series. researchgate.net

The ability to fine-tune these properties is crucial for designing materials for specific applications. In OLEDs, the redox potentials determine the efficiency of charge injection and transport, while in photoredox catalysis, they dictate the thermodynamic feasibility of electron transfer reactions. researchgate.netacs.org The excited-state redox potentials, which describe the oxidizing and reducing power of the complex after photoexcitation, are particularly important for photocatalytic applications. researchgate.net

Recent studies have explored the electrochemical properties of novel iridium(III) complexes to optimize their performance in optoelectronic devices. The findings for a series of heteroleptic iridium(III) complexes bearing substituted quinoxaline ligands are presented below.

Data sourced from studies on iridium complexes with orthometalated quinoxaline ligands. nycu.edu.twacs.orgfigshare.com

Furthermore, the molecular architecture of the complex plays a significant role. Comparative studies of mononuclear and dinuclear iridium(III) complexes have shown significant differences in their photophysical and electrochemical properties. acs.orgnih.gov Dinuclear complexes can exhibit unique molecular orbital spatial distributions, which influence their electronic characteristics and can lead to enhanced performance in devices like OLEDs. acs.orgnih.gov For instance, a solution-processed OLED based on a novel dinuclear iridium(III) complex achieved a peak external quantum efficiency of 14.4%, substantially higher than that of the corresponding mononuclear complex. acs.orgnih.gov This highlights how structural modifications beyond simple ligand substitution can be a powerful tool for tuning the electrochemical behavior of iridium(III) systems.

Biomedical and Bioanalytical Research

Bioimaging and Cellular Probes

The exceptional photophysical characteristics of iridium(III) complexes, such as high quantum yields, long phosphorescence lifetimes, and large Stokes shifts, make them outstanding candidates for bioimaging and as cellular probes. nih.govnih.gov Their tunable emission colors, spanning the visible to near-infrared (NIR) spectrum, allow for the development of probes for various biological applications. nih.govrsc.org

Luminescent Iridium(III) Complexes for Live Cell Imaging

Luminescent iridium(III) complexes are increasingly utilized for live cell imaging due to their intense and long-lived emission, which allows for clear visualization of cellular structures and processes. rsc.orgacs.org These complexes can be designed to be cell-permeable, enabling the staining of specific cellular compartments. For instance, a cyclometalated iridium(III) solvato complex, [Ir(phq)2(H2O)2], has been shown to preferentially stain the cytoplasm of both live and dead cells with bright luminescence. nih.gov The emission properties of these metal complexes can be fine-tuned by modifying the ancillary ligands, offering the potential for further improvements in their application as cellular imaging probes. nih.gov

The development of iridium(III) complexes with aggregation-induced emission (AIE) characteristics has further enhanced their utility in bioimaging. mdpi.com These complexes are typically non-emissive when molecularly dissolved but become highly luminescent upon aggregation, which can occur in specific cellular environments, providing a high signal-to-noise ratio. mdpi.com

Targeted Delivery and Subcellular Localization Strategies

A significant area of research focuses on the targeted delivery of iridium(III) complexes to specific subcellular organelles to study their function and dynamics. nih.govrsc.org The intracellular localization of these complexes is influenced by factors such as their charge, size, lipophilicity, and the presence of bioactive pendants. rsc.org

Strategies for targeted delivery often involve the functionalization of the iridium complex with specific moieties. For example, biotin (B1667282) pendants can be attached to iridium(III) polypyridine complexes to target cells or proteins that recognize biotin. acs.org By modifying the ligands, researchers can direct these complexes to various organelles, including mitochondria, lysosomes, the endoplasmic reticulum, Golgi apparatus, and the nucleus. nih.govrsc.org For instance, two novel unsymmetrical Ir(III) complexes, Ir1 and Ir2 , demonstrated different subcellular distributions; Ir1 was primarily located in the mitochondria, while Ir2 initially accumulated in the mitochondria before migrating to the nucleus. researchgate.net This differential localization can be exploited to probe specific cellular processes or to deliver therapeutic agents to distinct subcellular sites. researchgate.net The uptake mechanism can also be influenced by the ligand structure, with some complexes entering cells via an energy-dependent, non-endocytic pathway. nih.gov

Biosensing and Diagnostics

The sensitivity of the luminescence of iridium(III) complexes to their local environment makes them excellent candidates for the development of chemosensors for various analytes, including metal ions and biomolecules. rsc.orgnih.gov

Chemosensors for Metal Ions and Biomolecules (e.g., Hg2+, Histidine)

Iridium(III) complexes can be designed to act as "turn-on" or ratiometric chemosensors. For example, a non-emissive iridium(III) solvato complex, [Ir(phq)2(solv)2]+, becomes intensely phosphorescent in the presence of histidine. nih.gov This allows for the selective detection of histidine and histidine-rich proteins.

Similarly, iridium(III) complexes have been developed as chemosensors for metal ions. By incorporating specific metal ion receptors into the ligand framework, these complexes can exhibit high selectivity and sensitivity for ions like copper (Cu2+). researchgate.net For instance, a series of cyclometalated iridium(III) complexes bearing a rhodamine-linked ligand showed a distinct colorimetric and fluorometric response to Cu2+ ions over other metal ions. researchgate.net The design of such sensors often relies on mechanisms like complexation with ancillary ligands or competitive displacement. researchgate.net

Protein-Iridium(III) Interactions (e.g., Serum Albumin Binding)

The interaction of iridium(III) complexes with proteins, particularly serum albumin, is a critical area of study as it relates to the transport and delivery of these complexes in biological systems. acs.orgnih.gov Human serum albumin (HSA) is a major transport protein in the blood, and the binding of iridium complexes to HSA can significantly influence their bioavailability and distribution.

Fluorescence spectroscopy is a common technique used to study these interactions. The intrinsic fluorescence of tryptophan residues in HSA can be quenched upon the binding of an iridium(III) complex, providing information about the binding affinity and mechanism. acs.orgnih.gov Studies have shown that various iridium(III) complexes can bind to HSA, often in specific binding sites like site I in subdomain IIA. nih.govnih.gov For example, novel bis-C,N-cyclometalated iridium(III) thiosemicarbazide (B42300) complexes have been shown to bind to HSA, causing a decrease in the protein's fluorescence intensity. acs.org Similarly, cyclometalated iridium(III) complexes with dithiocarbamate (B8719985) derivatives have also been studied for their binding affinities with bovine serum albumin (BSA). tandfonline.com

Therapeutic Potential of Iridium(III) Complexes

Beyond their diagnostic applications, iridium(III) complexes are being extensively investigated for their therapeutic potential, particularly as anticancer agents. rsc.orgnih.gov They offer several advantages over traditional platinum-based drugs, including the potential for lower toxicity and the ability to overcome drug resistance. mdpi.comnih.gov

The anticancer activity of iridium(III) complexes can be tuned by modifying their ligands. nih.gov Both half-sandwich and octahedral iridium(III) complexes have shown significant cytotoxic effects against various cancer cell lines. nih.govacs.org These complexes can induce cancer cell death through various mechanisms, including apoptosis. nih.gov

A key advantage of using iridium(III) complexes as therapeutic agents is their inherent luminescence, which allows them to function as theranostic agents—compounds that combine therapeutic and diagnostic capabilities. nih.gov This dual functionality enables the simultaneous imaging and treatment of cancer, allowing for real-time monitoring of drug delivery and efficacy. nih.govnih.gov For example, some iridium(III) complexes have been designed to target mitochondria, which are crucial for cell survival and are often dysregulated in cancer cells. usc.edu By accumulating in the mitochondria, these complexes can induce cell death while their luminescence allows for the visualization of this process. usc.edu Furthermore, some complexes exhibit photodynamic therapy (PDT) activity, where they can be activated by light to produce reactive oxygen species that kill cancer cells. usc.edu

Research Findings on Anticancer Activity of Iridium(III) Complexes

Complex TypeCancer Cell Lines TestedKey FindingsReference
Half-sandwich and octahedral Ir(III) complexesVarious cancer cell linesTarget apoptotic cell death; can overcome cisplatin (B142131) resistance. nih.gov
Organometallic half-sandwich Ir(III) complexesNCI-60 panel, A2780 ovarian cancer cellsHigher potency than cisplatin; multitargeting agents. acs.org
Cyclometalated Ir(III) complex with antibacterial and anticancer activityA2780, SKOV3, HeLa, A2058, A375Significant inhibition of cancer cell growth at 10 μM. nih.gov
Bis-NHC Ir(III) complexesVarious cancer cell linesHigh cytotoxicity towards cancer cells. rsc.org
Unsymmetrical Ir(III) complexes (Ir1 , Ir2 )Cisplatin-resistant cancer cellsIr1 targets mitochondria; Ir2 migrates from mitochondria to the nucleus; both overcome cisplatin resistance. researchgate.net

Development for Targeted Drug Delivery Systems

Iridium(III) chloride trihydrate serves as a crucial precursor in the synthesis of sophisticated iridium(III) complexes designed for targeted drug delivery systems. Its utility lies in its ability to be transformed into organometallic and coordination complexes with tailored properties, enabling them to selectively target and act on cancer cells while minimizing effects on healthy tissue. The development of these systems often involves the strategic design of ligands that not only coordinate to the iridium center but also possess functionalities that can recognize and bind to specific biological targets within the body.

The synthesis of these targeted complexes frequently begins with this compound, which is reacted with various organic ligands. For instance, researchers have successfully synthesized novel iridium(III) complexes by reacting this compound with substituted quinoline (B57606) Schiff base ligands. These complexes have demonstrated significant in-vitro cytotoxicity against cancer cell lines, with activity comparable to the standard chemotherapy drug, Cisplatin nih.gov. The design of these complexes is a meticulous process, aiming to balance physicochemical properties such as fluorescence, photoactivity, and cytotoxicity to create effective anticancer agents nih.gov.

One of the key strategies in targeted drug delivery is to exploit the unique microenvironment of tumors or specific receptors on cancer cells. For example, half-sandwich iridium(III) complexes, which can be synthesized from this compound, have been developed to exhibit potent antitumor effects nih.gov. These complexes can be designed to be more readily taken up by tumor cells than normal cells and can be directed to specific cellular organelles like mitochondria and lysosomes nih.gov. By targeting these organelles, the iridium complexes can induce cell death through mechanisms such as apoptosis, autophagy, and cell cycle arrest, thereby inhibiting cancer cell proliferation, invasion, and metastasis.

Furthermore, iridium(III) complexes derived from the trihydrate can be encapsulated within nanocarriers, such as liposomes, to create advanced drug delivery systems. This approach enhances the biocompatibility and allows for sustained release of the active iridium complex. Such liposomal formulations have been shown to trigger apoptosis in cancer cells through reactive oxygen species (ROS)-mediated mitochondrial dysfunction, highlighting the potential of these systems for intravenous administration in cancer therapy.

The versatility of this compound as a starting material is further exemplified by its use in creating complexes that can be conjugated to biomolecules. For example, an iridium(III) solvent complex, synthesized from the trihydrate precursor, has been used for the ECL labeling of histidine-rich proteins, demonstrating its potential in bioanalytical applications and diagnostics which are integral to targeted therapy nih.gov. This ability to link iridium complexes to biological molecules opens up avenues for creating highly specific drug delivery vehicles that can home in on their intended targets with high precision.

Table 1: Examples of Iridium(III) Complexes Derived from this compound for Targeted Drug Delivery
Complex TypeLigandsTarget/MechanismApplication
Quinoline Schiff Base ComplexesSalicylidene hydrazino and thiosemicarbazino ligands with quinoline substituentsInduce cytotoxicity in cancer cells, comparable to Cisplatin. nih.govAnticancer Agents
Half-Sandwich ComplexesPentamethylcyclopentadienyl (Cp*) and a chelating ligandTarget mitochondria and lysosomes, inducing apoptosis and cell cycle arrest.Targeted Cancer Therapy
Liposome-Encapsulated ComplexesIridium(III) complex encapsulated in a PEGylated liposomeSustained release and enhanced biocompatibility, induces apoptosis via mitochondrial dysfunction.Intravenous Drug Delivery for Cancer
ECL-Labeled Protein ComplexesIridium(III) solvent complexLabeling of histidine-rich proteins for bioassays. nih.govBioanalytical and Diagnostic Applications

Photodynamic and Theranostic Approaches

This compound is a foundational compound for the synthesis of multifunctional iridium(III) complexes that are at the forefront of photodynamic therapy (PDT) and theranostic research. nih.gov These advanced therapeutic and diagnostic strategies leverage the unique photophysical properties of iridium complexes, which can be finely tuned through ligand design.

In photodynamic therapy, a photosensitizer is administered and subsequently activated by light of a specific wavelength to generate reactive oxygen species (ROS), such as singlet oxygen, which are toxic to cancer cells. Iridium(III) complexes derived from this compound have emerged as highly effective photosensitizers. nih.gov Their advantages include high quantum yields of singlet oxygen production, long-lived excited states, and the ability to be activated by visible and even near-infrared (NIR) light, which allows for deeper tissue penetration. rsc.org The synthesis of these photosensitizers often involves reacting this compound with cyclometalating and ancillary ligands to produce complexes with the desired photophysical and biological properties. mdpi.com

Researchers have developed mixed-ligand iridium(III) complexes that not only act as potent photosensitizers but can also selectively target specific organelles within cancer cells, such as lysosomes and mitochondria. rsc.org For instance, by modifying the ligands, it is possible to create complexes that accumulate in the mitochondria and, upon irradiation, induce apoptosis through ROS generation and caspase activation. rsc.org This targeted approach enhances the efficacy of PDT while minimizing damage to surrounding healthy tissues.

The field of theranostics combines therapeutic and diagnostic functionalities into a single agent, allowing for simultaneous imaging and treatment. Iridium(III) complexes synthesized from this compound are particularly well-suited for theranostic applications due to their inherent luminescence. nih.gov This property enables their use as imaging agents to visualize cancer cells and monitor the delivery of the therapeutic agent in real-time.

A notable example is the development of a glycyrrhetinic acid-iridium(III) conjugate. This theranostic probe utilizes glycyrrhetinic acid to target receptors on the surface of hepatocellular carcinoma cells and delivers the luminescent iridium(III) complex to the mitochondria. The complex's near-infrared emission allows for imaging, while its presence in the mitochondria disrupts cellular processes, leading to apoptosis and enhanced anticancer activity.

Furthermore, some iridium(III) complexes have been designed to respond to the unique tumor microenvironment, such as hypoxia (low oxygen levels). rsc.org These "smart" theranostic agents can be activated under hypoxic conditions, leading to a "turn-on" of their phosphorescence for imaging and concurrent therapeutic action. This targeted activation makes them highly specific for treating solid tumors, which are often characterized by hypoxic regions. rsc.org

Table 2: Research Findings on Iridium(III) Complexes from this compound in PDT and Theranostics
Iridium(III) Complex TypeKey FeaturesResearch FindingApplication
Mixed-Ligand Phosphorescent ComplexesHigh luminescence quantum yields, long phosphorescence lifetimes, produce singlet oxygen upon irradiation. rsc.orgCan be designed to selectively target and damage lysosomes or mitochondria upon light activation, inducing apoptosis. rsc.orgPhotodynamic Therapy (PDT)
Glycyrrhetinic Acid ConjugateTargets hepatocellular carcinoma cells, exhibits near-infrared luminescence, and accumulates in mitochondria.Acts as a theranostic probe for imaging and inducing apoptosis through mitochondrial damage.Theranostics for Liver Cancer
Hypoxia-Activated ComplexesPhosphorescence is "turned-on" in hypoxic environments. rsc.orgEnables imaging and therapy specifically within the hypoxic regions of solid tumors. rsc.orgHypoxic Cancer Imaging and Therapy
Cyclometalated ComplexesTunable photophysical and photobiological properties. nih.govCan be activated by one- or two-photon irradiation for targeted cancer therapy. nih.govTargeted Photodynamic Therapy

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While direct NMR analysis of the paramagnetic Iridium(III) chloride trihydrate is not standard, NMR spectroscopy is a powerful tool for characterizing the diamagnetic organometallic and coordination complexes synthesized from it. For instance, ¹H and ¹³C NMR are routinely used to confirm the structure of ligands and their coordination to the iridium center in the resulting complexes.

Mass Spectrometry Techniques for Molecular Identification (e.g., ESI-MS, TOF-MS)

Mass spectrometry is an indispensable tool for the precise determination of molecular weights and for obtaining information about the composition of iridium complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing ionic iridium complexes. nih.gov Time-of-Flight (TOF) mass analyzers are often coupled with ESI to provide high-resolution mass data, which allows for the accurate determination of elemental compositions.

For example, in the characterization of cationic iridium(III) complexes, ESI-TOF-MS is used to confirm the mass of the complex cation. rsc.org This technique is sensitive enough to provide information on the elemental cores of cluster ions, even in aqueous solutions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic structure of iridium complexes derived from this compound. The spectra reveal characteristic absorption bands that correspond to different types of electronic transitions.

Typically, intense absorption bands observed in the ultraviolet region (below ~350 nm) are assigned to spin-allowed ¹π–π* ligand-centered (LC) transitions. rsc.org At lower energies, in the visible region, broader and less intense bands are observed. These are generally attributed to spin-allowed metal-to-ligand charge transfer (¹MLCT) and, in some cases, intraligand charge transfer (¹ILCT) transitions. rsc.org Due to the significant spin-orbit coupling induced by the heavy iridium atom, spin-forbidden ³MLCT transitions also become partially allowed and can be observed at lower energies. rsc.org

For iridium(III) chloride itself in solution, absorbance peaks have been noted around 324 nm and 386 nm. researchgate.net The UV-Vis spectra of iridium-based nanohybrids can also show features attributable to the iridium(III) chloride precursor, with peaks around 330 nm and 380 nm. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Iridium(III) Complexes

ComplexSolventAbsorption Maxima (λ_max, nm)Assignment
Iridium(III) chlorideAqueous324, 386-
Formyl-substituted chloro-bridged iridium(III) dimersDichloromethane< 350¹LC (π–π)
Formyl-substituted chloro-bridged iridium(III) dimersDichloromethane> 350¹MLCT, ¹ILCT, ³MLCT
Ir(dpppz)(ppz)(ipx)Dichloromethane250 - 350¹π–π
Ir(dpppz)(ppz)(ipx)Dichloromethane350 - 437LLCT, ¹MLCT

Photophysical Characterization

The rich photophysical properties of iridium(III) complexes, stemming from their ability to exhibit strong phosphorescence, are a key area of research. This compound serves as the precursor for the synthesis of these luminescent materials.

Luminescence and Phosphorescence Spectroscopy

Many iridium(III) complexes are highly luminescent at room temperature, a property that is tunable across the visible spectrum by modifying the ligands. rsc.org This luminescence is typically phosphorescence, arising from the radiative decay from a triplet excited state to the singlet ground state. The strong spin-orbit coupling of the iridium atom facilitates intersystem crossing from the initially formed singlet excited state to the triplet state, allowing for efficient phosphorescence.

The emission profiles are often broad and can display multiple bands or shoulders. rsc.org The emission is generally assigned to a mixture of ³MLCT and ³LC transitions. rsc.org For instance, certain cationic iridium(III) complexes have been developed that show bright green and red phosphorescent emissions, making them suitable for applications in cellular imaging. nih.govrsc.org Researchers have also synthesized iridium(III) complexes that exhibit near-infrared (NIR) phosphorescence, with emission maxima in the range of 910-930 nm. researchgate.net

Time-Resolved Emission Studies and Lifetime Measurements

Time-resolved emission studies are crucial for understanding the dynamics of the excited states of iridium(III) complexes. These measurements provide the phosphorescence lifetime (τ), which is the average time the molecule spends in the triplet excited state before returning to the ground state.

Iridium(III) complexes are known for their relatively short radiative lifetimes, which is advantageous in applications like OLEDs as it helps to minimize triplet-triplet annihilation. rsc.org The lifetimes are typically in the microsecond to nanosecond range. For example, the emission lifetime decay curves for certain iridium(III) phosphors have been recorded in both solution and thin films at room temperature. rsc.org Low-temperature (77K) phosphorescence spectra are also often measured, which can provide more resolved vibronic structures and help in estimating the triplet energy levels. d-nb.info

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials. While this compound itself is a hygroscopic solid, its anhydrous form (IrCl₃) adopts a monoclinic crystal structure, similar to aluminum chloride. wikipedia.org

Vibrational Spectroscopy (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a important analytical technique for characterizing the structural features of this compound. This method provides valuable insights into the vibrational modes of the coordinated water molecules and the iridium-chloride bonds within the complex.

Detailed analysis of the FT-IR spectrum of this compound reveals distinct absorption bands that correspond to specific molecular vibrations. The presence of water of hydration gives rise to characteristic bands in the high-frequency region of the spectrum. Typically, a broad absorption band is observed in the range of 3100-3500 cm⁻¹, which is attributed to the symmetric and asymmetric stretching vibrations of the O-H bonds in the coordinated water molecules. The broad nature of this peak suggests the presence of hydrogen bonding between the water molecules and the chloride ions.

Another key vibrational mode associated with the water molecules is the H-O-H bending or scissoring vibration, which typically appears as a sharp peak around 1600-1650 cm⁻¹. The precise position of this band can be influenced by the coordination environment and the extent of hydrogen bonding.

In the low-frequency region of the FT-IR spectrum, vibrations involving the iridium-chloride (Ir-Cl) bonds are expected. These stretching vibrations are characteristic of the coordination of the chloride ions to the iridium center. The exact wavenumbers for these modes can vary depending on the specific geometry of the complex and the interactions with the surrounding molecules.

While detailed and specifically assigned FT-IR data for this compound is not abundantly available in publicly accessible literature, the general features of the spectrum are consistent with those of other hydrated metal chlorides. For instance, studies on various hydrated transition metal chlorides show similar characteristic regions for O-H stretching, H-O-H bending, and metal-chloride stretching vibrations. researchgate.netusra.edu

Table 1: Typical Vibrational Modes for Hydrated Metal Chlorides

Vibrational Mode Typical Frequency Range (cm⁻¹) Assignment
O-H Stretching3100 - 3500Symmetric and asymmetric stretching of coordinated H₂O
H-O-H Bending (Scissoring)1600 - 1650Bending vibration of coordinated H₂O
Ir-Cl StretchingBelow 400Stretching vibrations of iridium-chloride bonds

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Investigations of Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing exclusively on iridium(III) chloride trihydrate are not extensively documented in the provided search results, the methodology is widely applied to the broader class of iridium(III) complexes to elucidate their electronic properties. benchchem.comnih.govnih.gov

These theoretical investigations are crucial for understanding the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many iridium(III) complexes, the HOMO is typically composed of a mix of iridium's d-orbitals and the π-orbitals of its ligands, while the LUMO is often localized on the ancillary ligands. nih.govnih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's color, stability, and reactivity.

DFT calculations allow researchers to predict molecular geometries, ionization potentials, and electron affinities. nih.gov By systematically modifying the ligands in silico, computational chemists can tune the electronic properties of iridium(III) complexes to design new materials with desired characteristics, such as specific emission colors for organic light-emitting diodes (OLEDs). nih.govnih.gov For instance, studies on various blue-emitting iridium(III) phosphors have shown that the properties of the ligands have a significant influence on the photophysical properties, including the energy gap and emission spectra. nih.gov This predictive power is invaluable for rationally designing novel catalysts and functional materials based on the iridium(III) core.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic systems in the presence of time-dependent potentials, such as those from an electromagnetic field. It is a primary computational tool for calculating the excited-state properties of molecules and predicting their spectroscopic behavior. benchchem.com

TD-DFT is commonly used to simulate and interpret the absorption and emission spectra of iridium(III) complexes. nih.gov The method can accurately predict the energies of electronic transitions, which correspond to the peaks observed in UV-Visible absorption spectra. These calculations help in assigning the nature of these transitions, for example, as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intra-ligand (π-π*) transitions.

For phosphorescent iridium(III) complexes, TD-DFT is essential for understanding their light-emitting properties. It can be used to calculate the energies of the lowest triplet excited states, from which phosphorescence occurs. The agreement between TD-DFT calculated emission wavelengths and experimental values is often very good, validating the accuracy of the computational models. nih.gov This predictive capability allows for the screening and design of new iridium complexes with tailored spectroscopic properties for applications in bioimaging, sensing, and lighting technologies. benchchem.comnih.gov

Molecular Dynamics Simulations and Reaction Pathway Modeling

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations, particularly ab initio Quantum Mechanical Charge Field (QMCF) MD, have been employed to study the structure and dynamics of the hydrated iridium(III) ion in aqueous solution. ingentaconnect.comresearchgate.netugm.ac.id

These simulations provide a detailed picture of the solvation shell around the central Ir(III) ion. Key findings from these studies reveal a well-defined, stable hydration complex.

Hydration Structure: The Ir(III) ion is coordinated by six water molecules in the first hydration shell, forming a stable octahedral geometry. researchgate.netugm.ac.id This structure is remarkably inert, with no exchange of water molecules between the first hydration shell and the bulk solvent observed during the simulation time. researchgate.net

Coordination and Bond Distances: The simulations consistently show a coordination number of 6 for the first hydration shell. ingentaconnect.comresearchgate.net The average distance between the iridium ion and the oxygen atoms of the coordinating water molecules (Ir-O distance) has been calculated to be approximately 2.03 Å. ingentaconnect.comugm.ac.id

Hydration Shells: Beyond the first shell, a more flexible second hydration shell is present, with a mean residence time for a water molecule of about 3.6 picoseconds. researchgate.net A less ordered third hydration shell can also be identified. researchgate.net

Vibrational Frequencies: The strength of the Ir-OH₂ bond, considered the strongest ion-OH₂ bond known to date, is reflected in the calculated vibrational frequencies. researchgate.net

These simulations are crucial for understanding the behavior of iridium(III) in aqueous environments, which is fundamental to its reactivity, catalytic activity, and role as a precursor in the synthesis of other iridium compounds. The detailed structural and dynamic data obtained from MD simulations complement experimental findings and provide insights that are often difficult to obtain through experiments alone. ugm.ac.id

Interactive Data Table: Structural Properties of Hydrated Iridium(III) Ion from QMCF MD Simulations

ParameterValueReference
First Hydration Shell
Coordination Number6 ingentaconnect.com, researchgate.net
GeometryOctahedral researchgate.net, ugm.ac.id
Average Ir-O Distance~2.03 Å ingentaconnect.com, ugm.ac.id
O-Ir-O Bond Angles~90° and ~180° ugm.ac.id
Ligand ExchangeNone observed (inert) researchgate.net
Second Hydration Shell
Mean Residence Time3.6 ps researchgate.net
StructureFlexible researchgate.net, ugm.ac.id

Future Perspectives and Emerging Research Avenues

Rational Design of High-Performance Iridium(III) Catalysts

The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. Iridium(III) complexes have emerged as powerful catalysts for a wide range of organic transformations. The future in this field lies in the rational design of these catalysts, moving beyond trial-and-error approaches to more predictive and computationally driven methods.

A significant focus is on the use of computational tools to design catalysts with tailored properties. rsc.org Techniques such as Density Functional Theory (DFT) allow for the in-silico screening of potential catalyst structures and the elucidation of reaction mechanisms. rsc.org This computational approach enables the prediction of catalyst activity and selectivity, guiding synthetic efforts toward the most promising candidates. nih.gov For instance, molecular docking workflows are being developed to design and optimize iridium catalysts with high affinity for specific biological targets, such as enzymes. nih.gov

Machine learning (ML) is also becoming an indispensable tool in catalyst design. rice.edu ML models can be trained on existing experimental and computational data to predict the properties of new, untested iridium complexes, significantly accelerating the discovery process. rsc.org These models can identify complex relationships between the structure of a catalyst and its performance, which may not be apparent through traditional analysis. rice.eduresearchgate.net Active Learning (AL) algorithms, a type of machine learning, have been successfully used to explore the vast chemical space of iridium oxides, leading to the discovery of new stable and potentially synthesizable polymorphs. stanford.edu

The design of ligands is another critical aspect of catalyst development. The electronic and steric properties of the ligands surrounding the iridium center have a profound impact on the catalyst's reactivity and selectivity. Future research will continue to explore novel ligand architectures to fine-tune the catalytic properties of iridium(III) complexes for specific applications, including the development of artificial metalloenzymes where iridium catalysts are anchored within a protein scaffold. nih.gov

Table 1: Computational and Data-Driven Approaches in Iridium(III) Catalyst Design
ApproachDescriptionApplication Example
Density Functional Theory (DFT)Quantum mechanical modeling to calculate the electronic structure of molecules and predict reaction pathways and energies. rsc.orgPredicting the activity of iridium-based catalysts for ammonia electrooxidation and screening for new trimetallic alloys. nih.gov
Machine Learning (ML)Algorithms that learn from data to make predictions about new data. rice.eduPredicting the excited state properties of iridium phosphors and identifying key components in iridium/boron catalysts for stereodivergent synthesis. rsc.orgresearchgate.net
Molecular DockingComputational technique to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Designing iridium catalysts with high affinity for the cofactor binding site of an alcohol dehydrogenase to create an artificial metalloenzyme. nih.gov
Active Learning (AL)A specific class of machine learning algorithms that can interactively query a user (or some other information source) to label new data points with the desired outputs.Searching the bulk-polymorphic space of Iridium-Oxides to discover new stable structures. stanford.edu

Exploration of Novel Iridium(III) Based Functional Materials

Iridium(III) complexes are renowned for their exceptional photophysical properties, particularly their strong phosphorescence, which makes them ideal candidates for a variety of functional materials. nih.gov The future of iridium-based materials is geared towards developing novel compounds with enhanced performance and new functionalities.

A major area of research is in the field of Organic Light-Emitting Diodes (OLEDs). optica.orgnih.gov Iridium(III) complexes are the most common phosphorescent dopants used in OLEDs, enabling the harvesting of both singlet and triplet excitons and leading to high device efficiencies. optica.orgnih.gov Future work will focus on designing new iridium complexes that emit in the blue region of the spectrum with high efficiency and color purity, which remains a significant challenge. rsc.org The synthesis of novel ligands is a key strategy to tune the emission color and improve the photoluminescence quantum yields (PLQYs) of these complexes. mdpi.comrsc.org

Table 2: Iridium(III) Complexes in Functional Materials
Iridium(III) Complex TypeApplicationKey FeatureReference Example
Cyclometalated Iridium(III) ComplexesOrganic Light-Emitting Diodes (OLEDs)High phosphorescence quantum yields and tunable emission colors. nih.govresearchgate.net(dfdmappy)₂Ir(phim) for pure blue OLEDs with a maximum external quantum efficiency of 28%. rsc.org
Cationic Iridium(III) Complexes with AIE propertiesPhosphorescent SensorsAggregation-induced emission and reversible switching of emission color upon stimulation. mdpi.comAn Ir(III) complex with N-H and -NH₂ substituents for the visual sensing of volatile acids. mdpi.com
Cyclometalated Iridium(III) Complexes with AI-ECLElectrochemiluminescence (ECL) based biosensorsStrong aggregation-induced electrochemiluminescence signals. acs.org[Ir(tpy)(bbbi)] complex showing an ECL intensity in the aggregated state ~39-fold higher than in the free molecule state. acs.org

Advancements in Iridium(III) Probes for Precision Medicine

The unique luminescent properties of iridium(III) complexes, such as their intense and long-lived emission, make them highly attractive for applications in precision medicine. rsc.org The future in this area is focused on developing sophisticated iridium(III) probes for bioimaging, sensing, and therapy.

Iridium(III) complexes are being developed as powerful tools for cellular imaging. rsc.org Their long luminescence lifetimes allow for time-resolved imaging, which can reduce background fluorescence and improve image contrast. nih.gov Researchers are designing complexes that can specifically target and visualize different cellular organelles, such as mitochondria and nuclei, providing valuable insights into cellular processes. acs.orgacs.org Furthermore, near-infrared (NIR) emitting iridium(III) complexes are being developed to improve tissue penetration and reduce autofluorescence in biological samples. nih.gov

In addition to imaging, iridium(III) complexes are being engineered as highly sensitive and selective biosensors for the detection of ions, small molecules, and biomacromolecules within living cells. acs.orgacs.orgresearchgate.net These probes can be designed to exhibit a change in their luminescence upon binding to a specific target, enabling the real-time monitoring of biological events. rsc.org

The concept of "theranostics," which combines therapeutic and diagnostic functions into a single agent, is a particularly exciting frontier for iridium(III) complexes. nih.gov These multifunctional molecules can be used to image cancer cells and, upon activation with light, generate reactive oxygen species to induce cell death in a process known as photodynamic therapy (PDT). acs.orgnih.gov Researchers are developing novel iridium(III)-platinum(IV) conjugates that act as potent anticancer theranostic agents, demonstrating the potential for targeted and personalized cancer treatment. acs.org

Table 3: Iridium(III) Probes in Precision Medicine
Type of ProbeApplicationMechanism/Key FeatureExample
Luminescent Bioimaging ProbeCellular ImagingIntense, long-lived, and environment-sensitive phosphorescence for visualizing cellular structures and processes. rsc.orgrsc.orgPhosphorescent iridium(III) complexes for distinguishing between endogenous and exogenous analytes in living cells. nih.gov
Chemosensor/BiosensorDetection of BiomoleculesLuminescence changes in response to specific ions or biomolecules. researchgate.netrsc.orgIridium(III) complex labeled DNA for graphene oxide-based biosensors for target ssDNA detection. acs.orgacs.org
Theranostic AgentCancer Imaging and TherapyCombines diagnostic imaging with therapeutic action (e.g., photodynamic therapy). nih.govAmphiphilic Gemini Iridium(III) complex as a mitochondria-targeted theranostic agent for tumor imaging and photodynamic therapy. acs.org

Integration with Artificial Photosynthesis and Solar Fuel Production

The global challenge of sustainable energy has spurred research into artificial photosynthesis and the production of solar fuels. Iridium-based materials, particularly iridium oxides and molecular iridium(III) complexes, play a crucial role as catalysts for the water oxidation reaction, which is a key step in water splitting to produce hydrogen fuel. researchgate.netnih.govosti.gov

Future research is aimed at developing more efficient, stable, and cost-effective iridium-based water oxidation catalysts (WOCs). researchgate.netrsc.org While iridium is a highly active and stable catalyst for the oxygen evolution reaction (OER) in acidic conditions, its scarcity and high cost are major hurdles for large-scale applications. nih.govmatthey.com Therefore, a key focus is on designing catalysts that use iridium more efficiently, for example, by creating atomically dispersed iridium on a support material. researchgate.net

Computational studies are being employed to understand the reaction mechanisms at the atomic level and to guide the design of new catalyst structures with improved performance. cdnsciencepub.com Bayesian learning, a machine learning technique, is being integrated with DFT calculations to accelerate the discovery of high-performance, low-iridium bimetallic oxides for water oxidation. researchgate.net

The development of robust and recyclable solid catalysts, where molecular iridium complexes are heterogenized on a support, is another promising direction. researchgate.net This approach can improve the stability of the catalyst and simplify its separation from the reaction mixture. researchgate.net

Table 4: Iridium(III) in Artificial Photosynthesis and Solar Fuel Production
Catalyst TypeRole in Artificial PhotosynthesisResearch FocusExample
Molecular Iridium(III) ComplexesHomogeneous water oxidation catalysts. rsc.orgImproving long-term activity and understanding structure-activity relationships. researchgate.netrsc.orgCp*Ir(H₂O)₃₂, a simple yet highly active molecular catalyst for water oxidation. rsc.org
Iridium Oxides (e.g., IrO₂)Heterogeneous catalysts for the oxygen evolution reaction (OER) in proton exchange membrane (PEM) electrolyzers. researchgate.netnih.govEnhancing activity and stability, and reducing iridium loading. nih.govosti.govAtomically dispersed Ir on TiO₂ showing a 23-fold increase in mass-specific activity compared to commercial IrO₂. researchgate.net
Heterogenized Molecular CatalystsCombining the high activity of molecular catalysts with the stability and recyclability of heterogeneous systems. researchgate.netDeveloping robust and recyclable solid catalysts with well-defined active sites. researchgate.netAn iridium complex heterogenized on a dppz-functionalized periodic mesoporous organosilica (PMO). researchgate.net

Sustainable and Green Chemical Synthesis of Iridium Compounds

The increasing demand for iridium in various high-tech applications raises concerns about its supply and the environmental impact of its extraction and processing. Therefore, developing sustainable and green chemical synthesis methods for iridium compounds is of paramount importance.

A critical aspect of sustainability is the recycling of iridium from spent materials. noble6.com Significant efforts are being made to develop efficient methods for recovering iridium from various sources, including industrial catalysts, electronic components, and spark plugs. noble6.comonyxmetals.inhuatuometals.com These recycling processes, which can involve pyrometallurgical and hydrometallurgical techniques, help to conserve natural resources and reduce the environmental footprint associated with primary mining. onyxmetals.inewasterefining.com Closed-loop recycling, where the recovered iridium is reused in the same application, is a particularly effective strategy for managing this precious resource. matthey.com

In addition to recycling, there is a growing interest in developing greener synthetic routes for iridium compounds. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation. The development of "dry aqua regia," a molten salt-based process, offers a potentially more environmentally friendly alternative to traditional methods for recycling platinum group metals, including iridium. ewasterefining.com

Future research will likely focus on the entire life cycle of iridium compounds, from their synthesis and use to their recovery and reuse, to ensure a sustainable supply of this critical element for future technologies.

Table 5: Sustainable Practices for Iridium Compounds
PracticeDescriptionKey BenefitsExample Method
Recycling from Industrial CatalystsRecovery of iridium from used catalysts in the chemical industry. huatuometals.comResource conservation, reduced environmental impact from mining. onyxmetals.inHigh-temperature smelting techniques to separate iridium from other metals. onyxmetals.in
Recycling from Electronic WasteExtraction of iridium from discarded electronic components. onyxmetals.inReduces landfill waste, recovers valuable metal. onyxmetals.inPrecision chemical processes to dissolve and isolate iridium. onyxmetals.in
Closed-Loop RecyclingRecovering and reusing iridium within the same application, such as in PEM electrolyzers. matthey.comSignificantly reduces the need for primary iridium, ensures a stable supply. matthey.comnoble6.comEfficient recovery and refining of iridium from catalyst coated membranes to a high purity for reuse. matthey.com
Green Synthesis MethodsDevelopment of environmentally friendly chemical processes for producing iridium compounds.Reduced use of hazardous substances, lower energy consumption, and less waste.Exploration of molten salt-based processes like "dry aqua regia" as an alternative to traditional aqua regia. ewasterefining.com

Q & A

Q. What are the key physicochemical properties of iridium(III) chloride trihydrate relevant to experimental design?

this compound (IrCl₃·3H₂O) is a black-to-green crystalline solid with a molecular weight of 352.6 g/mol and a density of 5.3 g/mL. It has a high melting point (763°C) and is insoluble in water, acids, and alkalis . These properties necessitate the use of non-aqueous solvents (e.g., ethanol, DMF) for dissolution in synthetic workflows. Its hygroscopic nature requires storage in inert, dry environments to prevent decomposition .

Q. How can researchers safely handle and store this compound?

Safety protocols include wearing PPE (gloves, lab coat, chemical goggles) to avoid skin/eye contact and using fume hoods to prevent inhalation of particulates. Storage must be in sealed glass containers under inert gas (e.g., argon) at room temperature . Waste should be segregated and processed by certified hazardous waste facilities due to potential mutagenic risks .

Q. What are the primary applications of this compound in synthetic chemistry?

It serves as a precursor for synthesizing iridium complexes, such as Vaska’s complex (trans-[IrCl(CO)(PPh₃)₂]), and catalysts for hydrogenation, oxidation, and C–H activation reactions . Its utility in materials science includes producing iridium oxides for electrocatalysts and OLEDs .

Advanced Research Questions

Q. How can researchers address solubility limitations of this compound in catalytic applications?

Advanced strategies include:

  • Solvent optimization : Using coordinating solvents (e.g., THF, acetonitrile) to stabilize iridium intermediates.
  • Pre-treatment : Dehydration under vacuum to form anhydrous IrCl₃, which exhibits higher reactivity in organic media .
  • Co-ligand systems : Introducing ancillary ligands (e.g., bipyridine, cyclooctadiene) to enhance solubility and catalytic activity .

Q. What analytical methods are critical for characterizing this compound purity and hydration state?

  • Thermogravimetric Analysis (TGA) : Quantifies hydration levels by measuring mass loss upon heating to 200°C .
  • X-ray Diffraction (XRD) : Confirms crystalline structure and detects impurities (e.g., IrO₂ phases) .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Verifies iridium content (53–56% Ir) and traces transition metal contaminants .

Q. How can conflicting literature data on this compound’s reactivity be resolved?

Discrepancies in catalytic performance (e.g., turnover frequency variations) often arise from differences in:

  • Hydration state : Anhydrous vs. trihydrate forms impact Lewis acidity .
  • Synthetic protocols : Subtle variations in reductants (e.g., NaBH₄ vs. H₂) or solvents alter intermediate speciation. Mitigation involves strict control of synthetic conditions and reporting detailed experimental parameters (e.g., moisture levels, precursor batch) .

Q. What strategies are recommended for assessing environmental impact given limited ecological data?

In absence of ecotoxicity

  • Read-across approaches : Use data from structurally similar compounds (e.g., RhCl₃·3H₂O) to model bioaccumulation potential .
  • Green chemistry metrics : Optimize atom economy in reactions to minimize waste .
  • Lifecycle analysis : Track iridium recovery rates from spent catalysts to reduce environmental footprint .

Methodological Guidance Table

Research Objective Recommended Techniques Key Considerations
Purity verificationICP-MS, XRDBatch-dependent Ir content (53–56%)
Hydration state analysisTGA, Karl Fischer titrationAvoid ambient moisture exposure
Catalytic activity screeningGC-MS, in situ FTIRMonitor ligand exchange dynamics
Toxicity assessmentIn vitro mutagenicity assays (Ames test)Prioritize glovebox use for handling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.